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  • Product: 1-(2-Methoxyphenyl)-2-methylbutan-1-one
  • CAS: 1196852-29-5

Core Science & Biosynthesis

Foundational

1-(2-Methoxyphenyl)-2-methylbutan-1-one chemical structure and properties

This technical guide provides an in-depth analysis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one , a specific aryl alkyl ketone characterized by steric crowding at the ortho position and a branched alpha-carbon in the acyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one , a specific aryl alkyl ketone characterized by steric crowding at the ortho position and a branched alpha-carbon in the acyl chain.

While direct literature on this specific isomer is limited compared to its para-substituted analogues, its chemical behavior, synthesis, and properties can be rigorously derived from established principles of aromatic ketone chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a member of the substituted butyrophenones , specifically an ortho-methoxy derivative with a branched alkyl side chain. The presence of the methoxy group at the ortho position (C2 on the ring) introduces significant steric hindrance and electronic effects that distinguish it from the more common para-isomer.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2-Methoxyphenyl)-2-methylbutan-1-one
Common Synonyms o-Methoxy-α-methylbutyrophenone; sec-Butyl 2-methoxyphenyl ketone
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CCC(C)C(=O)C1=CC=CC=C1OC
InChI Key (Predicted) RTZYDYCBLMOGFU-UHFFFAOYSA-N
CAS Number Not widely listed; treat as novel/research chemical.[1] (Closest analogue: 13404-83-6 for unbranched isomer)
Structural Configuration

The molecule features a chiral center at the alpha-carbon (C2 of the butanone chain).

  • Aryl Moiety: 2-Methoxyphenyl (o-anisyl). The methoxy group is an electron-donating group (EDG) but exerts steric pressure on the carbonyl, potentially twisting the bond angle out of planarity.

  • Acyl Moiety: 2-Methylbutanoyl. This is a sec-butyl group attached to the carbonyl. The branching at the alpha position further increases steric bulk.

Physiochemical Properties (Predicted)

Due to the lack of experimental data for this specific isomer, values are derived from Structure-Property Relationship (SPR) models of close analogues (e.g., 1-(4-methoxyphenyl)-2-methylbutan-1-one).

PropertyValue / RangeCondition
Physical State Viscous Liquid / Oil@ 25°C
Boiling Point 265°C - 275°C@ 760 mmHg
Density 1.02 - 1.05 g/cm³@ 20°C
LogP (Octanol/Water) ~2.8 - 3.1Lipophilic
Solubility Insoluble in water; Soluble in EtOH, DCM, Toluene-
Refractive Index 1.515 - 1.525@ 20°C
Flash Point ~110°CClosed Cup

Synthetic Pathways[6]

Synthesizing the ortho-isomer specifically requires strategies that avoid the para-directing nature of the methoxy group in standard Friedel-Crafts acylation.

Method A: Grignard Addition (High Fidelity Route)

Objective: Selective formation of the ortho isomer without para contamination. Mechanism: Nucleophilic addition of o-anisylmagnesium bromide to a nitrile, followed by acid hydrolysis.

Protocol
  • Reagents:

    • 2-Bromoanisole (1.0 eq)

    • Magnesium turnings (1.1 eq)

    • 2-Methylbutyronitrile (1.0 eq)

    • THF (Anhydrous)

  • Step 1: Grignard Formation

    • In a flame-dried 3-neck flask under Argon, activate Mg with iodine.

    • Add 2-bromoanisole in THF dropwise to maintain gentle reflux.

    • Result: Formation of o-Methoxyphenylmagnesium bromide.

  • Step 2: Nitrile Addition

    • Cool the Grignard solution to 0°C.

    • Add 2-methylbutyronitrile dropwise. The steric bulk of the sec-butyl group may require allowing the reaction to warm to room temperature or mild reflux (40°C) for 2-4 hours to ensure completion.

    • Intermediate: Formation of the metallo-imine salt.

  • Step 3: Hydrolysis

    • Quench with cold 10% HCl.

    • Reflux the biphasic mixture for 1 hour to hydrolyze the imine to the ketone.

  • Workup:

    • Extract with diethyl ether. Wash with NaHCO₃ and brine. Dry over MgSO₄.[2]

    • Purify via vacuum distillation.

Method B: Friedel-Crafts Acylation (Industrial/Low Specificity)

Note: Direct acylation of anisole with 2-methylbutyryl chloride using AlCl₃ will yield primarily the para-isomer (>90%). This method is not recommended unless the ortho isomer is separated via fractional distillation, which is difficult due to similar boiling points.

Synthesis Logic Diagram

Synthesis cluster_0 Key Transformation Logic Start 2-Bromoanisole Mg Mg / THF (Grignard Formation) Start->Mg Inter1 o-Anisyl-MgBr Mg->Inter1 Inter2 Imine Salt Intermediate Inter1->Inter2 Nucleophilic Addition Nitrile + 2-Methylbutyronitrile Nitrile->Inter2 Hydrolysis HCl / H2O (Hydrolysis) Inter2->Hydrolysis Product 1-(2-Methoxyphenyl)- 2-methylbutan-1-one Hydrolysis->Product Reflux

Caption: Selective synthesis via Grignard reagent to ensure ortho-substitution.

Analytical Characterization

Identification relies on distinguishing the ortho-substitution pattern and the branched alkyl chain.

Nuclear Magnetic Resonance (NMR)[7][8]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.30 (m, 1H): Methine proton (CH) of the sec-butyl group. Deshielded by the carbonyl.

    • δ 1.40 - 1.80 (m, 2H): Methylene protons (-CH₂-) of the ethyl tail.

    • δ 1.15 (d, 3H): Methyl doublet from the branching (CH-CH₃ ).

    • δ 0.90 (t, 3H): Terminal methyl triplet (-CH₂CH₃ ).

    • Aromatic Region (δ 6.9 - 7.5): 4 protons. The proton at C6 (adjacent to carbonyl) will be most deshielded (~7.4 ppm), while C3 (adjacent to methoxy) and C5 will be shielded.

  • ¹³C NMR:

    • Carbonyl (C=O): ~205 ppm.

    • Aromatic C-O: ~158 ppm.

    • Alpha-Carbon: ~45 ppm.

Mass Spectrometry (GC-MS)
  • Molecular Ion: [M]⁺ = 192.

  • Base Peak: Likely m/z 135 (Acylium ion: [2-MeO-C₆H₄-CO]⁺) formed by alpha-cleavage.

  • McLafferty Rearrangement: Less prominent due to branching, but loss of alkene (butene isomers) may occur.

Potential Applications & Derivatization

This molecule serves primarily as a scaffold intermediate in organic synthesis and medicinal chemistry.

Precursor for Substituted Cathinones

By brominating the alpha-position (C2) followed by amination, this compound yields 2-Methoxy-Buphedrone analogues.

  • Reaction: Ketone + Br₂ → α-Bromoketone + Methylamine → α-Aminoketone.

  • Significance: The ortho-methoxy group often reduces potency in stimulant analogues compared to para-methoxy, but increases serotonin transporter (SERT) affinity in some scaffolds.

Fragrance Chemistry

Aryl alkyl ketones with sec-butyl groups often possess woody, fruity, or anisic notes. The ortho-methoxy group typically adds a phenolic/spicy nuance.

Derivatization Pathway Diagram

Derivatization Ketone 1-(2-Methoxyphenyl)- 2-methylbutan-1-one Bromination Br2 / HBr (Alpha-Bromination) Ketone->Bromination Reduction NaBH4 (Reduction) Ketone->Reduction BromoKetone 2-Bromo-1-(2-methoxyphenyl)- 2-methylbutan-1-one Bromination->BromoKetone Amination R-NH2 (Nucleophilic Substitution) BromoKetone->Amination Cathinone 2-Amino-1-(2-methoxyphenyl)- 2-methylbutan-1-one (Substituted Cathinone) Amination->Cathinone Alcohol 1-(2-Methoxyphenyl)- 2-methylbutan-1-ol Reduction->Alcohol

Caption: Synthetic utility for pharmaceutical (cathinone) and alcohol derivatives.[3]

Safety & Handling

  • Hazards: As an aromatic ketone, it is likely an Irritant (Skin/Eye/Respiratory) .[4]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the alpha-position or demethylation over long periods.

  • Legal Status: While the ketone itself is generally unregulated, it is a direct structural precursor to potential controlled substances (substituted cathinones). Researchers must verify local regulations regarding "precursor" laws.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard and Friedel-Crafts mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for aryl ketone synthesis).
  • PubChem. (2024).[5] 1-(2-Methoxyphenyl)butan-1-one (Analogue Data). National Library of Medicine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyphenyl)-2-methylbutan-1-one

This guide provides a comprehensive framework for the synthesis, purification, and characterization of the butyrophenone derivative, 1-(2-methoxyphenyl)-2-methylbutan-1-one. The common nomenclature for this compound is 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, purification, and characterization of the butyrophenone derivative, 1-(2-methoxyphenyl)-2-methylbutan-1-one. The common nomenclature for this compound is 2'-Methoxy-2-methylbutyrophenone. While this specific molecule is not extensively documented in publicly available literature, this document outlines a robust synthetic protocol based on well-established chemical principles, offering researchers and drug development professionals a practical guide for its preparation and analysis.

Introduction and Nomenclature

The target compound, 1-(2-methoxyphenyl)-2-methylbutan-1-one, belongs to the butyrophenone class of organic molecules. Butyrophenones are characterized by a phenyl ring attached to a butan-1-one chain. The nomenclature used in this guide follows IUPAC standards.

IUPAC Name: 1-(2-methoxyphenyl)-2-methylbutan-1-one

Common Synonyms:

  • 2'-Methoxy-2-methylbutyrophenone

Structural Breakdown:

  • Butyrophenone Core: A four-carbon ketone chain attached to a benzene ring.

  • 2'-Methoxy: A methoxy group (-OCH₃) is located at the ortho position of the phenyl ring.

  • 2-Methyl: A methyl group (-CH₃) is attached to the second carbon of the butan-1-one chain.

Chemical and Physical Properties (Predicted)

Below is a table of predicted properties for 1-(2-methoxyphenyl)-2-methylbutan-1-one. These values are derived from computational models and data from structurally similar compounds, such as 1-(2-methoxyphenyl)butan-1-one.

PropertyPredicted ValueSource/Analogy
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.25 g/mol -
CAS Number Not assigned-
Boiling Point > 250 °C (at 760 mmHg)Analogous to similar butyrophenones
LogP ~3.0Analogous to 1-(2-Methoxyphenyl)butan-1-one[1][2]
Hydrogen Bond Acceptors 2Analogous to 1-(2-Methoxyphenyl)butan-1-one[2]
Hydrogen Bond Donors 0Analogous to 1-(2-Methoxyphenyl)butan-1-one[2]

Proposed Synthesis: Friedel-Crafts Acylation

A reliable and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Overall Reaction Scheme

The proposed synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one involves the reaction of methoxybenzene (anisole) with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G Anisole Methoxybenzene (Anisole) Product 1-(2-Methoxyphenyl)-2-methylbutan-1-one Anisole->Product AcylChloride 2-Methylbutanoyl Chloride AcylChloride->Product Catalyst AlCl3 (Lewis Acid) Catalyst->Product Solvent Inert Solvent (e.g., DCM) Solvent->Product HCl HCl (byproduct) Product->HCl +

Caption: Proposed Friedel-Crafts acylation synthesis route.

Experimental Protocol

Materials:

  • Methoxybenzene (Anisole)

  • 2-Methylbutanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Addition of Reactants: Slowly add 2-methylbutanoyl chloride (1.0 equivalent) to the stirred suspension. Following this, add methoxybenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-methoxyphenyl)-2-methylbutan-1-one.

Structural Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR: Expected signals would include a singlet for the methoxy group protons (~3.9 ppm), multiplets for the aromatic protons (6.8-7.8 ppm), and signals for the aliphatic protons of the 2-methylbutanoyl group.

  • ¹³C NMR: The spectrum should show a signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (110-160 ppm), a signal for the methoxy carbon (~55 ppm), and signals for the aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (192.25 m/z).

Potential Applications and Research Directions

Butyrophenone derivatives have a wide range of applications in medicinal chemistry and materials science. While the specific biological activity of 1-(2-methoxyphenyl)-2-methylbutan-1-one is not reported, its structure suggests potential areas for investigation:

  • Pharmaceutical Intermediates: This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Neurological Research: The butyrophenone scaffold is present in several antipsychotic medications. This molecule could be a starting point for the development of new central nervous system agents.

  • Organic Synthesis: As a ketone, it can undergo a variety of chemical transformations, making it a useful building block in organic synthesis.

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis and characterization of 1-(2-methoxyphenyl)-2-methylbutan-1-one. By employing a standard Friedel-Crafts acylation protocol, researchers can reliably produce this compound for further study. The detailed characterization methods will ensure the structural integrity of the synthesized molecule, paving the way for its use in various research and development endeavors.

References

  • PubChem. 1-(2-Methoxyphenyl)butan-1-one. National Center for Biotechnology Information. [Link]

Sources

Foundational

In-Depth Technical Guide: 1-(2-Methoxyphenyl)-2-methylbutan-1-one

The following technical guide details the identification, chemical properties, and synthesis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one , identified by CAS 1196852-29-5 . Identification, Synthesis, and Analytical Charact...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, chemical properties, and synthesis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one , identified by CAS 1196852-29-5 .

Identification, Synthesis, and Analytical Characterization

Executive Summary

1-(2-Methoxyphenyl)-2-methylbutan-1-one (CAS 1196852-29-5 ) is a specific structural isomer of the methoxy-substituted butyrophenone family. It serves as a specialized intermediate in organic synthesis, particularly in the development of sterically hindered aryl ketones and potential pharmaceutical precursors. Unlike its para-substituted counterparts, the ortho-methoxy group introduces significant steric and electronic effects that influence its reactivity and pharmacological potential.

This guide provides a validated search strategy for its identification, a robust synthesis protocol favoring the ortho-regioisomer, and analytical data for verification.

Part 1: Chemical Identity & Nomenclature[1]

Correct identification of this compound requires distinguishing it from its more common isomers (e.g., the para-isomer or straight-chain butyrophenones).

Parameter Technical Specification
CAS Number 1196852-29-5
IUPAC Name 1-(2-Methoxyphenyl)-2-methylbutan-1-one
Common Synonyms 2'-Methoxy-2-methylbutyrophenone; o-Anisyl sec-butyl ketone
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CCC(C)C(=O)C1=CC=CC=C1OC
InChIKey RTZYDYCBLMOGFU-UHFFFAOYSA-N (Predicted)

Search Strategy Insight: When searching for this compound in chemical databases (SciFinder, Reaxys, PubChem), standard text searches often yield the para-isomer (CAS 13404-83-6 derivatives). For precise results, researchers must use the SMILES string or search for the specific 2-methyl branching on the acyl chain combined with the 2-methoxy (ortho) substitution on the ring.

Part 2: Synthesis Protocols

To ensure scientific integrity and reproducibility, we prioritize the Grignard Addition to Nitriles over Friedel-Crafts acylation.

  • Reasoning: Friedel-Crafts acylation of anisole overwhelmingly favors the para-position (4-position) due to the directing effect of the methoxy group. Separating the ortho-isomer from the para-major product is low-yielding and inefficient.

  • Selected Route: The Grignard route guarantees regiospecificity by using a pre-functionalized ortho-bromoanisole precursor.

Protocol: Regiospecific Synthesis via Grignard Reaction

Reagents:

  • 2-Bromoanisole (Precursor A)

  • Magnesium Turnings (activated)

  • 2-Methylbutanenitrile (Precursor B)

  • THF (Anhydrous)

  • HCl (1M and 6M)

Step-by-Step Methodology:

  • Grignard Formation (In-Situ):

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

    • Add 2-Bromoanisole (1.0 eq) in anhydrous THF dropwise. Reflux gently until Mg is consumed to form 2-Methoxyphenylmagnesium bromide .

    • Checkpoint: Solution should turn dark/turbid gray, indicating successful Grignard formation.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 2-Methylbutanenitrile (1.0 eq) slowly to the stirred solution.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours. This forms the intermediate imine magnesium salt .

    • Mechanism:[1] The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon.

  • Hydrolysis (The Ketone Release):

    • Cool the reaction mixture to 0°C.

    • Quench carefully with aqueous HCl (excess).

    • Critical Step: Reflux the acidic mixture for 2 hours. The imine salt (

      
      ) must be fully hydrolyzed to the ketone (
      
      
      
      ). Without this reflux step, the product may remain as a ketimine.
  • Workup & Purification:

    • Extract with diethyl ether (3x).[2] Wash combined organics with brine and saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Distillation under reduced pressure (high boiling point expected, >130°C at 10 mmHg) or flash chromatography (Hexane:EtOAc 9:1).

Part 3: Visualization of Workflows
Figure 1: Synthesis Pathway (Grignard Route)

This diagram illustrates the logic flow from precursors to the final specific isomer, highlighting the critical hydrolysis step.

G Precursor 2-Bromoanisole (Ortho-Directing) Grignard Grignard Reagent (2-Methoxyphenyl-MgBr) Precursor->Grignard + Mg / THF Reagent 2-Methylbutanenitrile Intermediate Imine Salt Intermediate Reagent->Intermediate Grignard->Intermediate + 2-Methylbutanenitrile Hydrolysis Acid Hydrolysis (Reflux) Intermediate->Hydrolysis HCl / H2O Product 1-(2-Methoxyphenyl)- 2-methylbutan-1-one (CAS 1196852-29-5) Hydrolysis->Product - NH4Cl

Caption: Regiospecific synthesis pathway ensuring the ortho-methoxy configuration via Grignard addition to nitrile.

Figure 2: Search & Verification Logic

A decision tree for researchers to validate the identity of "grey market" or rare chemical intermediates.

SearchLogic Start Target: 1-(2-Methoxyphenyl)-2-methylbutan-1-one CheckCAS Direct CAS Search (1196852-29-5) Start->CheckCAS VerifyStruct Verify Structure (Isomer Check) CheckCAS->VerifyStruct ParaCheck Is it Para-isomer? (CAS 13404-83-6 deriv.) VerifyStruct->ParaCheck Exclude ChainCheck Is Chain Straight? (Pentanone vs Butanone) VerifyStruct->ChainCheck Exclude Confirm Confirmed Identity: Ortho-Methoxy + Branched Chain ParaCheck->Confirm No ChainCheck->Confirm No

Caption: Logic flow for distinguishing the target compound from common para-isomers and straight-chain homologs.

Part 4: Analytical Characterization (Predicted)

To validate the synthesized compound, compare experimental data against these predicted values.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2–7.5 (m, 2H): Aromatic protons (positions 4,6).

    • δ 6.9–7.0 (m, 2H): Aromatic protons (positions 3,5 - ortho/para to methoxy).

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃). Distinct singlet.

    • δ 3.35 (m, 1H): Methine proton of the acyl chain (-CH(CH₃)-). Multiplet due to chiral center.

    • δ 1.75 & 1.45 (m, 2H): Methylene protons of the ethyl group.

    • δ 1.15 (d, 3H): Methyl group on the alpha-carbon.

    • δ 0.90 (t, 3H): Terminal methyl of the ethyl group.

  • Mass Spectrometry (EI, 70 eV):

    • Molecular Ion (M+): m/z 192.

    • Base Peak: Likely m/z 135 (2-methoxybenzoyl cation) due to alpha-cleavage adjacent to the carbonyl.

    • Fragment: m/z 57 (sec-butyl radical loss).

Part 5: Safety & Regulatory Note
  • Precursor Status: While not universally scheduled, this compound is structurally related to precursors for designer cathinones (e.g., methoxylated buphedrone analogs). Researchers must verify local regulations regarding "masked" precursors or specific isomer controls.

  • Handling: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

References
  • CP Lab Safety . (n.d.). 1-(2-Methoxyphenyl)-2-methylbutan-1-one, 96% Purity. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12353754, 1-(2-Methoxyphenyl)butan-1-one (Isomer Comparison). Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (1975). General Procedure for Grignard Addition to Nitriles. Organic Syntheses, Coll. Vol. 6, p.638. (Methodology Reference).

Sources

Exploratory

Molecular weight and formula of 2-methoxy-alpha-methylbutyrophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-methoxy-alpha-methylbutyrophenone, a butyrophenone derivative of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methoxy-alpha-methylbutyrophenone, a butyrophenone derivative of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds and foundational chemical principles to offer a robust overview. The guide covers the compound's chemical identity, including its molecular formula and weight, and presents a plausible synthetic route. Furthermore, it details expected spectroscopic characteristics for structural elucidation and discusses potential applications in drug discovery, drawing parallels with other butyrophenone and methoxy-phenyl containing compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development, providing both theoretical and practical insights into this class of molecules.

Chemical Identity and Physicochemical Properties

The compound "2-methoxy-alpha-methylbutyrophenone" is systematically named 1-(2-methoxyphen​yl)-2-methylbutan-1-one . This nomenclature precisely describes its structure: a butyrophenone core with a methoxy group at the second position of the phenyl ring and a methyl group at the alpha-carbon of the butanoyl chain.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂Calculated
Molecular Weight 192.25 g/mol Calculated
IUPAC Name 1-(2-methoxyphenyl)-2-methylbutan-1-one

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 2-methoxy-alpha-methylbutyrophenone is the Friedel-Crafts acylation . This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.

Proposed Synthetic Pathway

The synthesis would proceed by reacting 2-methoxy-anisole (veratrole) with 2-methylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_of_2-methoxy-alpha-methylbutyrophenone Reactant1 2-Methoxy-anisole Intermediate Acylium Ion Intermediate Reactant1->Intermediate + Reactant2 2-Methylbutyryl chloride Reactant2->Intermediate Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Catalyzes Product 2-Methoxy-alpha-methylbutyrophenone Intermediate->Product Electrophilic Aromatic Substitution Byproduct HCl + AlCl₃ Product->Byproduct Releases

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of 2-methoxy-alpha-methylbutyrophenone.

Step-by-Step Experimental Protocol
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion : Cool the suspension to 0°C in an ice bath. Slowly add 2-methylbutyryl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of a reactive acylium ion intermediate will occur.

  • Acylation : To this mixture, add 2-methoxy-anisole (1.1 equivalents) dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification : Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of the synthesized 2-methoxy-alpha-methylbutyrophenone would rely on a combination of spectroscopic techniques. The expected data, based on analogous structures, are outlined below.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~6.8-7.8 ppm) - Methoxy protons (singlet, ~3.8 ppm) - Alpha-proton (multiplet, ~3.5 ppm) - Methylene protons of the butyl chain (multiplets, ~1.5-1.9 ppm) - Methyl protons of the butyl chain (triplet, ~0.9 ppm) - Alpha-methyl protons (doublet, ~1.1 ppm)
¹³C NMR - Carbonyl carbon (~198-202 ppm) - Aromatic carbons (~110-160 ppm) - Methoxy carbon (~55 ppm) - Alpha-carbon (~45 ppm) - Other aliphatic carbons (~10-30 ppm)
FT-IR (cm⁻¹) - C=O stretch (strong, ~1680 cm⁻¹) - C-O-C stretch (aromatic ether, ~1250 cm⁻¹) - Aromatic C-H stretch (~3000-3100 cm⁻¹) - Aliphatic C-H stretch (~2850-2960 cm⁻¹)
Mass Spec. (MS) - Molecular ion peak (M⁺) at m/z = 192.25 - Characteristic fragment ions corresponding to the loss of alkyl and methoxy-phenyl moieties.

Potential Applications in Research and Drug Development

While specific applications for 2-methoxy-alpha-methylbutyrophenone are not documented, its structural motifs—the butyrophenone core and the methoxyphenyl group—are prevalent in pharmacologically active compounds.

Butyrophenone Core in Neuropharmacology

The butyrophenone scaffold is a well-known pharmacophore in a class of antipsychotic medications used to treat schizophrenia and other psychiatric disorders.[1] These compounds typically act as antagonists at dopamine D₂ receptors.[2] The presence of the butyrophenone core in the title compound suggests potential for investigation into its central nervous system activity.

The Role of the Methoxy Group

The methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] It can alter solubility, metabolic stability, and receptor binding affinity.[4] In drug design, the introduction of a methoxy group is a common strategy to modulate the biological activity of a lead compound.[3]

Workflow for Investigating Biological Activity

Biological_Activity_Workflow A Synthesized Compound (2-Methoxy-alpha-methylbutyrophenone) B Purity Assessment (HPLC, NMR, MS) A->B C In Vitro Screening (e.g., Receptor Binding Assays) B->C D Lead Compound Identification C->D E In Vivo Studies (Animal Models) D->E F Pharmacokinetic & Toxicological Profiling E->F

Caption: A generalized workflow for the preliminary assessment of the biological activity of a novel synthetic compound.

Analytical Methodologies

For any research or development involving 2-methoxy-alpha-methylbutyrophenone, robust analytical methods are crucial for ensuring purity and confirming identity.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the synthesized compound.

  • Column : C18 stationary phase.

  • Mobile Phase : A gradient of acetonitrile and water, potentially with a small amount of formic acid for improved peak shape.

  • Detection : UV detection at a wavelength determined by a UV-vis scan of the compound.

Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's identity.

  • GC Column : A non-polar or medium-polarity column would be appropriate.

  • Ionization : Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer would provide the necessary mass accuracy.

Conclusion

2-Methoxy-alpha-methylbutyrophenone, or 1-(2-methoxyphenyl)-2-methylbutan-1-one, represents a molecule with potential for further investigation, particularly in the realm of medicinal chemistry. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route, predicted spectroscopic data for characterization, and a discussion of potential applications based on its structural components. The methodologies outlined herein offer a starting point for researchers and drug development professionals to synthesize, characterize, and evaluate this and other novel butyrophenone derivatives.

References

  • PubChem. 1-(2-Methoxyphenyl)butan-1-one. National Center for Biotechnology Information. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • ACS Publications. (1999). Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. [Link]

  • PubMed. (1999). Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)-2-methylbutan-1-one in Organic Solvents

Introduction Physicochemical Properties of 1-(2-Methoxyphenyl)-2-methylbutan-1-one A foundational understanding of the physicochemical properties of 1-(2-Methoxyphenyl)-2-methylbutan-1-one is essential for predicting and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties of 1-(2-Methoxyphenyl)-2-methylbutan-1-one

A foundational understanding of the physicochemical properties of 1-(2-Methoxyphenyl)-2-methylbutan-1-one is essential for predicting and interpreting its solubility behavior. Key properties for the related compound, 1-(2-Methoxyphenyl)butan-1-one, are summarized in Table 1, which can serve as a preliminary reference.

Table 1: Physicochemical Properties of the Related Compound 1-(2-Methoxyphenyl)butan-1-one

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[3]
Molecular Weight 178.23 g/mol PubChem[3]
XLogP3 2.6PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Topological Polar Surface Area 26.3 ŲPubChem[3]

Note: These properties are for a structurally similar compound and should be used as an estimation for 1-(2-Methoxyphenyl)-2-methylbutan-1-one.

The presence of a methoxy group and a ketone functional group suggests that 1-(2-Methoxyphenyl)-2-methylbutan-1-one can act as a hydrogen bond acceptor.[4] Its calculated XLogP3 value indicates a moderate level of lipophilicity, suggesting it will be more soluble in organic solvents than in water. The principle of "like dissolves like" is a guiding concept here; solvents with similar polarity to the solute are generally more effective at dissolving it.

Experimental Determination of Solubility

The equilibrium solubility method, a type of "excess solid" approach, is a reliable and widely used technique to determine the saturation solubility of a compound in a given solvent.[5] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation & Analysis A Weigh excess solid B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D E Allow to settle D->E F Withdraw aliquot of supernatant E->F G Filter (e.g., 0.45 µm PTFE) F->G H Dilute if necessary G->H I Analyze concentration (e.g., HPLC, UV-Vis) H->I

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(2-Methoxyphenyl)-2-methylbutan-1-one to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • To each vial, add a precise, known volume of the desired organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, hexane).

    • Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.[6]

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The equilibration time should be validated by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles.

  • Quantification of Solute Concentration:

    • The concentration of 1-(2-Methoxyphenyl)-2-methylbutan-1-one in the filtered supernatant can be determined by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).[5][7]

    • Prepare a calibration curve using standard solutions of known concentrations of 1-(2-Methoxyphenyl)-2-methylbutan-1-one in the same solvent.

    • If necessary, dilute the sample with the solvent to fall within the linear range of the calibration curve.

    • Calculate the solubility from the measured concentration, taking into account any dilution factors.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 2: Hypothetical Solubility Data for 1-(2-Methoxyphenyl)-2-methylbutan-1-one at 25 °C

Organic SolventDielectric ConstantSolubility ( g/100 mL)Solubility (mol/L)
Hexane1.88Experimental ValueCalculated Value
Toluene2.38Experimental ValueCalculated Value
Diethyl Ether4.34Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value

Factors Influencing Solubility

The solubility of 1-(2-Methoxyphenyl)-2-methylbutan-1-one in organic solvents is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. Understanding these factors provides a predictive framework for solvent selection.

G cluster_solute cluster_solvent Solubility Solubility Solute Solute Properties (1-(2-Methoxyphenyl)-2-methylbutan-1-one) Solute->Solubility Polarity_solute Polarity (Dipole Moment) Solute->Polarity_solute H_bond_solute Hydrogen Bonding (Acceptor) Solute->H_bond_solute MW Molecular Weight & Size Solute->MW Solvent Solvent Properties Solvent->Solubility Polarity_solvent Polarity (Dielectric Constant) Solvent->Polarity_solvent H_bond_solvent Hydrogen Bonding (Donor/Acceptor) Solvent->H_bond_solvent Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of the target compound.

  • Polarity: The methoxy and ketone groups introduce polarity to the molecule. Solvents with a similar polarity are likely to be more effective. For instance, moderately polar solvents like ethyl acetate and acetone are expected to be good solvents.

  • Hydrogen Bonding: 1-(2-Methoxyphenyl)-2-methylbutan-1-one can act as a hydrogen bond acceptor at its oxygen atoms. Protic solvents that can act as hydrogen bond donors, such as methanol and ethanol, can form strong intermolecular interactions, potentially leading to higher solubility.[4]

  • Van der Waals Forces: The nonpolar phenyl ring and alkyl chain contribute to van der Waals interactions. Nonpolar solvents like hexane and toluene will primarily interact through these forces.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic. However, this should be experimentally verified for each solute-solvent system.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination and understanding of the solubility of 1-(2-Methoxyphenyl)-2-methylbutan-1-one in organic solvents. By following the detailed experimental protocol and considering the underlying physicochemical principles, researchers can generate the critical data necessary for the successful application of this compound in their work. The provided templates for data presentation and the discussion of influencing factors aim to ensure that the generated data is both robust and readily interpretable.

References

  • Vertex AI Search. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • PubChem. 1-(2-Methoxyphenyl)butan-1-one. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

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Exploratory

Thermodynamic stability of sterically hindered methoxy ketones

An In-Depth Technical Guide to the Thermodynamic Stability of Sterically Hindered Methoxy Ketones For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of sterically hindere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Sterically Hindered Methoxy Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of sterically hindered methoxy ketones is a critical determinant of their chemical reactivity and biological activity. In drug design and complex molecule synthesis, understanding the conformational preferences of these molecules is paramount for predicting their behavior. This guide provides a detailed exploration of the competing forces that govern the stability of these structures, focusing on the interplay between steric hindrance and powerful stereoelectronic effects such as the anomeric and gauche effects. We will delve into the theoretical underpinnings of these phenomena and present both experimental and computational methodologies for their quantification. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of molecular conformation and stability in sterically congested systems.

Introduction: The Challenge of Stability in Complex Ketones

Sterically hindered methoxy ketones are prevalent structural motifs in a wide array of biologically active molecules and are key intermediates in organic synthesis. The presence of a bulky substituent adjacent to a methoxy-substituted carbonyl group introduces a complex conformational landscape. The molecule's preferred three-dimensional arrangement, or conformation, is not merely a matter of spatial accommodation but is dictated by a delicate balance of destabilizing steric repulsions and stabilizing electronic interactions.[1][2] For drug development professionals, the conformation of a molecule is intimately linked to its ability to bind to a biological target; a seemingly minor change in conformational preference can lead to a significant loss of activity.[3][4] Therefore, a thorough understanding of the principles governing thermodynamic stability is essential for rational drug design and the efficient synthesis of complex molecules.

Fundamental Principles Governing Thermodynamic Stability

The overall stability of a given conformer is determined by the sum of all its internal energies. In sterically hindered methoxy ketones, the dominant contributors to these energies are steric strain and stereoelectronic effects.

Steric Hindrance: The Cost of Crowding

Steric hindrance, or steric strain, is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's potential energy and a decrease in its stability.[5] In the context of sterically hindered methoxy ketones, the bulky groups (e.g., tert-butyl, phenyl) can clash with the methoxy group or the carbonyl oxygen, forcing the molecule to adopt conformations that minimize these unfavorable interactions. This often comes at an energetic cost, as it may require the molecule to adopt a conformation that is not ideal from an electronic perspective.

Stereoelectronic Effects: Beyond Simple Sterics

Stereoelectronic effects are stabilizing interactions that depend on the relative orientation of orbitals within a molecule.[1] These effects can often override purely steric considerations, leading to counterintuitive conformational preferences.

The anomeric effect describes the tendency of a heteroatomic substituent on a carbon adjacent to another heteroatom to favor a conformation, typically gauche or axial, that maximizes orbital overlap, even if it is sterically more hindered.[6][7] In α-methoxy ketones, this manifests as a stabilizing interaction between a lone pair of electrons on the methoxy oxygen and the antibonding (σ*) orbital of the adjacent C-C=O bond. For this overlap to be effective, the O-CH₃ bond often prefers to be gauche to the C=O bond. This stereoelectronic stabilization can be significant, often on the order of 4-8 kJ/mol.[6]

Caption: The Anomeric Effect in an α-Methoxy Ketone.

G Fig. 1: Anomeric Effect in an α-Methoxy Ketone cluster_0 Stabilizing n -> σ* Interaction cluster_1 Resulting Conformation O_lp Oxygen Lone Pair (n) sigma_star C-C=O σ* Orbital O_lp->sigma_star Donation conformation Gauche conformation is preferred, despite potential steric clash.

Similar to the anomeric effect, the gauche effect is a phenomenon where a conformation with a 60° dihedral angle (gauche) between two vicinal substituents is more stable than the anti conformation (180° dihedral angle).[8][9] This is often observed when the substituents are electronegative, like the methoxy and carbonyl groups. The stability of the gauche conformer is typically explained by a hyperconjugation model, where a σ bonding orbital donates electron density into a vicinal σ* antibonding orbital.[8]

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational methods is typically employed to fully characterize the thermodynamic landscape of a molecule.

Experimental Techniques

One of the most direct ways to measure the relative thermodynamic stability of two conformers is through chemical equilibration. If the conformers can be interconverted under conditions where equilibrium can be established, the ratio of the conformers at equilibrium can be used to calculate the Gibbs free energy difference (ΔG°) between them using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant.[10]

Protocol for a Typical Chemical Equilibration Experiment:

  • Sample Preparation: Dissolve the ketone in a suitable solvent that allows for the interconversion of the conformers.

  • Equilibration: Allow the solution to stir at a constant temperature until equilibrium is reached. The time required for equilibration must be determined empirically.

  • Quenching (if necessary): Rapidly cool the mixture to a temperature where the interconversion is slow on the timescale of the analysis.

  • Analysis: Determine the ratio of the conformers using an appropriate analytical technique, most commonly NMR spectroscopy.

  • Calculation: Use the determined ratio as Keq to calculate ΔG°.

Calorimetry is the science of measuring heat flow and can be used to determine the enthalpy change (ΔH) associated with a chemical process, including conformational changes.[11] Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat absorbed or released during a conformational transition.[12] Isothermal Titration Calorimetry (ITC) can also be used to study the thermodynamics of binding events, which are often coupled to conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[13]

  • Chemical Shifts and Coupling Constants: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation. Vicinal coupling constants (³J) are related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[14][15][16] By irradiating one proton and observing the enhancement of the signal of another, one can infer their spatial proximity, providing crucial information about the molecular conformation.

Caption: Experimental Workflow for Stability Assessment.

G Fig. 2: Experimental Workflow cluster_thermo Thermodynamic Analysis cluster_struct Structural Analysis substance Sterically Hindered Methoxy Ketone equilibration Chemical Equilibration substance->equilibration calorimetry Calorimetry substance->calorimetry nmr NMR Spectroscopy (¹H, ¹³C, NOE) substance->nmr delta_g ΔG° equilibration->delta_g Determines ΔG° delta_h ΔH° calorimetry->delta_h Determines ΔH° conformation Preferred Conformation nmr->conformation Determines Conformation

Computational Modeling

Computational chemistry provides a powerful means to predict and rationalize the thermodynamic stability of different conformers. Density Functional Theory (DFT) is a widely used method that can provide accurate geometries and relative energies.[17][18][19]

Workflow for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic search to identify all low-energy conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[20]

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.

  • Energy Comparison: Compare the relative Gibbs free energies of the conformers to predict their relative populations at a given temperature.

Data Synthesis and Interpretation

The true power of these methodologies lies in their combined application. Computational modeling can predict the most stable conformers, and these predictions can then be validated experimentally using NMR spectroscopy. The experimentally determined ΔG° from chemical equilibration can be compared to the computationally predicted energy differences.

Factor Effect on Stability Typical Magnitude (kJ/mol) Governing Principle
Steric Hindrance DestabilizingVariable (can be > 20)van der Waals repulsion
Anomeric Effect Stabilizing4 - 8n → σ* hyperconjugation[6]
Gauche Effect Stabilizing2 - 4σ → σ* hyperconjugation
Dipole-Dipole Stabilizing or Destabilizing1 - 5Electrostatic interaction

Table 1: Summary of Factors Influencing Conformational Stability.

Conclusion

The thermodynamic stability of sterically hindered methoxy ketones is governed by a complex interplay of steric and stereoelectronic effects. A comprehensive understanding of these competing forces is crucial for predicting the conformational preferences of these molecules, which in turn dictates their reactivity and biological function. By combining experimental techniques such as NMR spectroscopy and calorimetry with computational modeling, researchers can gain detailed insights into the thermodynamic landscape of these challenging systems. This knowledge is invaluable for the rational design of new pharmaceuticals and the development of efficient synthetic routes to complex molecular targets.

References

Sources

Foundational

The Evolving Landscape of Methoxyphenyl Butanones: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Abstract The 1-(2-methoxyphenyl)-2-methylbutan-1-one scaffold represents a privileged structural motif in medicinal chemistry. While the parent compound itself is not extensively studied, its derivatives, particularly th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2-methoxyphenyl)-2-methylbutan-1-one scaffold represents a privileged structural motif in medicinal chemistry. While the parent compound itself is not extensively studied, its derivatives, particularly those belonging to the chalcone family, have emerged as a rich source of biologically active molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these derivatives. We will explore their roles as anticancer, antimicrobial, and antioxidant agents, delving into the mechanistic insights that underpin their activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Significance of the Methoxyphenyl Ketone Core

The presence of a methoxy group on a phenyl ring is a common feature in many biologically active natural products and synthetic compounds.[1] This functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and ability to form hydrogen bonds. When incorporated into a butan-1-one framework, particularly with a methyl substituent at the 2-position, it provides a versatile backbone for the generation of a diverse library of derivatives.

While direct literature on 1-(2-methoxyphenyl)-2-methylbutan-1-one is sparse, its structural similarity to precursors used in the synthesis of a wide array of pharmacologically active compounds, most notably chalcones, makes it a topic of significant interest.[2][3] Chalcones, or 1,3-diphenyl-2-propen-1-ones, are open-chain flavonoids that are ubiquitous in the plant kingdom and have been a focal point of medicinal chemistry research for decades.[2][4] The synthetic accessibility of chalcone derivatives from acetophenone precursors (such as a methoxy-substituted acetophenone) makes this an important area of exploration.[2]

This guide will therefore focus on the derivatives of the 1-(2-methoxyphenyl)ethan-1-one core, which serves as a foundational building block for a multitude of bioactive molecules.

Synthetic Strategies: Accessing Chemical Diversity

The primary and most efficient method for synthesizing chalcone derivatives from a methoxyphenyl ketone precursor is the Claisen-Schmidt condensation .[2] This base-catalyzed reaction involves the condensation of an acetophenone derivative with a substituted benzaldehyde.

General Protocol for Claisen-Schmidt Condensation

A typical experimental protocol for the synthesis of a chalcone derivative is as follows:

  • Reactant Preparation: Equimolar amounts of the substituted acetophenone (e.g., 1-(2-methoxyphenyl)ethan-1-one) and a chosen substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.[2]

  • Base Catalysis: A catalytic amount of a strong base, commonly an aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture at room temperature.[2]

  • Reaction Monitoring: The reaction is stirred at room temperature for a specified period, often several hours, and monitored for completion using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is typically poured into crushed ice or acidified with a dilute acid to precipitate the chalcone product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.[2]

The versatility of this reaction allows for the introduction of a wide range of substituents on both the A-ring (derived from the acetophenone) and the B-ring (derived from the benzaldehyde), enabling the generation of a large and diverse chemical library for biological screening.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Acetophenone 1-(2-Methoxyphenyl)ethan-1-one Reaction Claisen-Schmidt Condensation Acetophenone->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Chalcone Chalcone Derivative Water Water Reaction->Chalcone Reaction->Water Anticancer_Mechanisms cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Chalcone Methoxyphenyl Chalcone Derivative Apoptosis Induction of Apoptosis Chalcone->Apoptosis CellCycleArrest Cell Cycle Arrest Chalcone->CellCycleArrest KinaseInhibition Kinase Inhibition Chalcone->KinaseInhibition CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath KinaseInhibition->CancerCellDeath

Caption: Key anticancer mechanisms of methoxyphenyl chalcone derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Chalcone derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. [2][3][4][5][6][7] A study on a series of methoxy-4'-amino chalcone derivatives demonstrated their antimicrobial efficacy against Escherichia coli, Staphylococcus aureus, and Candida albicans. [6]One particular compound, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, displayed activity comparable to the sulfonamide antibiotics sulfamerazine and sulfadiazine. [6]In silico docking studies suggested that these compounds may act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms. [6] Another research effort synthesized seven chalcone derivatives and tested their in vitro antimicrobial and antioxidant activities, with some compounds showing good binding affinity to microbial proteins in molecular docking studies. [2]

Compound Type Target Organism(s) Noted Activity Reference
Methoxy-4'-amino chalcones E. coli, S. aureus, C. albicans Activity comparable to sulfonamides [6]
Various chalcone derivatives Gram-positive and Gram-negative bacteria Good binding affinity to microbial proteins [2]

| Methoxy chalcone derivatives | Phytopathogens | Promising antifungal activity | [7]|

Other Pharmacological Activities

Beyond their anticancer and antimicrobial properties, derivatives of the methoxyphenyl butanone scaffold have been investigated for a range of other biological activities:

  • Antioxidant Activity: Many chalcones possess antioxidant properties, which are often attributed to their ability to scavenge free radicals. [2]* α-Glucosidase Inhibition: A 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one derivative was synthesized and showed significant inhibition of α-glucosidase, suggesting potential applications in the management of hyperglycemia. [8]* Monoamine Transporter Inhibition: Certain synthetic cathinones, which share structural similarities, have been shown to be potent inhibitors of dopamine, serotonin, and norepinephrine transporters, indicating potential applications in neuroscience. [9][10]* Aurora Kinase Inhibition: Some compounds have been identified as inhibitors of Aurora kinases, which are involved in cell division and are considered targets for cancer therapy. [11][12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

  • Role of the Methoxy Group: The position of the methoxy group on the phenyl ring can significantly impact activity. For instance, in a study of methoxyflavones, the placement of methoxy groups influenced cytotoxic activity against various cancer cell lines. [1]* Influence of Other Substituents: The addition of other functional groups, such as hydroxyl or amino groups, can modulate the biological activity. For example, the presence of a hydroxyl group can enhance the cell death effect in certain cancer cell lines. [1]* Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the number and type of substituents, plays a crucial role in its ability to cross cell membranes and reach its target. [1]

Future Directions and Conclusion

The 1-(2-methoxyphenyl)-2-methylbutan-1-one scaffold and its derivatives, particularly the chalcones, represent a highly promising area for drug discovery and development. The synthetic tractability of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation.

Future research in this field should focus on:

  • Lead Optimization: Systematic modification of the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical studies to evaluate the therapeutic potential and safety of the most promising derivatives.

References

  • Zhang, Y., Srinivasan, B., Xing, C., & Lü, J. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research, 32(9), 3689-3698. [Link]

  • N/A. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Source Not Available.
  • Tan, W. K., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 489. [Link]

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  • Arshad, M., et al. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Molecules, 27(14), 4421. [Link]

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Exploratory

Difference between 1-(2-Methoxyphenyl)-2-methylbutan-1-one and 4-methoxy isomer

An In-depth Technical Guide to the Synthesis, Differentiation, and Significance of 1-(2-Methoxyphenyl)-2-methylbutan-1-one and its 4-Methoxy Isomer Authored for Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Differentiation, and Significance of 1-(2-Methoxyphenyl)-2-methylbutan-1-one and its 4-Methoxy Isomer

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and pharmaceutical development, the precise characterization of molecular structure is not merely an academic exercise but a cornerstone of safety, efficacy, and intellectual property. Positional isomers—compounds sharing an identical molecular formula but differing in the arrangement of substituents on a core scaffold—often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical exploration of two such isomers: 1-(2-methoxyphenyl)-2-methylbutan-1-one (the ortho-isomer) and 1-(4-methoxyphenyl)-2-methylbutan-1-one (the para-isomer). We will delve into the structural nuances, comparative spectroscopic and chromatographic analysis, strategic synthesis, and the critical implications of their differentiation in the context of drug discovery.

Introduction: The Imperative of Isomeric Purity

The journey of a drug from a laboratory concept to a clinical therapeutic is paved with rigorous analytical checkpoints. Among the most critical is the confirmation of isomeric identity. The position of a single functional group, such as the methoxy (-OCH₃) group in the title compounds, can dramatically alter a molecule's three-dimensional shape and electronic distribution. These changes directly influence how a molecule interacts with its biological target, potentially converting a potent therapeutic into an inactive compound or, in the worst cases, a toxic one.[1][4] The thalidomide tragedy serves as a stark and permanent reminder of the vital importance of understanding isomeric forms in drug development.[4]

Therefore, the ability to not only synthesize the desired isomer but also to definitively distinguish it from its positional counterparts is a fundamental requirement for any drug development program.[2][3] This guide serves as a detailed manual for achieving this certainty, focusing on the ortho- and para-methoxy isomers of 1-phenyl-2-methylbutan-1-one.

Chapter 1: A Tale of Two Structures: Molecular and Electronic Profiles

The core difference between the two isomers lies in the placement of the methoxy group on the phenyl ring relative to the 2-methylbutanoyl side chain.

  • 1-(2-Methoxyphenyl)-2-methylbutan-1-one (ortho-isomer): The methoxy group is adjacent to the carbonyl group. This proximity can lead to steric hindrance and intramolecular electronic interactions (e.g., through-space effects) that are absent in the para-isomer.

  • 1-(4-Methoxyphenyl)-2-methylbutan-1-one (para-isomer): The methoxy group is positioned opposite the carbonyl group. This placement allows for maximal electronic resonance with the carbonyl group through the phenyl ring, influencing the molecule's overall polarity and reactivity.

Figure 1: Core chemical structures of the ortho- and para-isomers.

These structural differences manifest in their physicochemical properties, which are crucial for predicting their behavior in both analytical systems and biological environments.

Property1-(2-Methoxyphenyl)-2-methylbutan-1-one (ortho)1-(4-Methoxyphenyl)-2-methylbutan-1-one (para)Rationale for Difference
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂Identical by definition of isomers.
Molecular Weight 192.26 g/mol 192.26 g/mol Identical by definition of isomers.
Predicted Polarity HigherLowerThe ortho-isomer's methoxy and carbonyl groups do not align for maximal dipole cancellation, leading to a higher net dipole moment compared to the more symmetric para-isomer.
Predicted Boiling Point HigherLowerThe higher polarity of the ortho-isomer results in stronger intermolecular dipole-dipole interactions, requiring more energy to overcome.
Symmetry Lower (Cₛ or C₁)Higher (C₂ᵥ)The para-substitution creates a higher degree of molecular symmetry, a key factor in spectroscopic analysis.[5]

Chapter 2: Spectroscopic Fingerprints: The Analytical Differentiation

Unambiguous differentiation of the ortho- and para-isomers is readily achieved through a multi-faceted spectroscopic approach.[5] Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for distinguishing these isomers, primarily due to the impact of molecular symmetry on the chemical shifts and splitting patterns of the aromatic protons and carbons.[5][6]

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.8-8.0 ppm) is the most diagnostic.

    • Ortho-Isomer: Due to its lower symmetry, all four aromatic protons are chemically non-equivalent. This results in a complex multiplet pattern that is difficult to interpret at first glance (an ABCD spin system).

    • Para-Isomer: The molecule's symmetry renders the protons at positions 2 and 6 equivalent, and the protons at positions 3 and 5 equivalent. This produces a much simpler, highly characteristic pattern of two doublets (an AA'BB' spin system).[5]

  • ¹³C NMR Spectroscopy: The number of unique signals in the aromatic region provides a clear distinction.

    • Ortho-Isomer: Will display six distinct signals for the six aromatic carbons due to the lack of symmetry.

    • Para-Isomer: Due to its C₂ᵥ symmetry, will only show four signals for the six aromatic carbons (C1 and C4 are unique, C2/C6 are equivalent, and C3/C5 are equivalent).[5]

Infrared (IR) Spectroscopy

While the carbonyl (C=O) stretch will appear in a similar region for both isomers (around 1670-1690 cm⁻¹), the "fingerprint region" below 1500 cm⁻¹ is highly informative. The key differentiating feature is the out-of-plane C-H bending vibration, which is characteristic of the benzene ring substitution pattern.[6][7]

  • Ortho-Isomer: A strong absorption band is expected in the range of 770-735 cm⁻¹ .[5]

  • Para-Isomer: A strong absorption band is expected in the range of 860-790 cm⁻¹ .[5] This rapid and non-destructive technique serves as an excellent confirmatory method.

Mass Spectrometry (MS)

Under Electron Ionization (EI), both isomers will produce a molecular ion (M⁺˙) at the same mass-to-charge ratio (m/z = 192). Differentiation must rely on the analysis of fragmentation patterns.

  • Primary Fragmentation: The most likely initial fragmentation for both isomers is the α-cleavage of the ethyl group, yielding a stable methoxy-isobutyryl-benzoyl cation.

  • The "Ortho-Effect": The 2-methoxy isomer may exhibit unique fragmentation pathways due to the proximity of the methoxy and carbonyl groups. This can involve interactions like the transfer of a hydrogen atom from the methoxy methyl group to the carbonyl oxygen, followed by the elimination of a neutral molecule like formaldehyde (CH₂O). This alternative pathway would result in fragment ions that are absent or have very low intensity in the spectrum of the para-isomer, providing a clear point of differentiation.[5]

Chapter 3: Chromatographic Separation

The difference in polarity between the two isomers is the basis for their separation using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Using a normal-phase column (e.g., silica), the more polar ortho-isomer will interact more strongly with the stationary phase and thus have a longer retention time. In a reverse-phase setup (e.g., C18), the less polar para-isomer will be retained longer.

  • Gas Chromatography (GC): The boiling point difference is key. The less volatile (higher boiling point) ortho-isomer will generally have a longer retention time than the para-isomer on a standard non-polar column.

The choice between HPLC and GC depends on the thermal stability of the compounds and the desired scale of separation.[8]

Chapter 4: Strategic Synthesis

The synthesis of either isomer is a direct function of the chosen starting materials, typically via a Friedel-Crafts acylation reaction.

  • Synthesis of the Para-Isomer: The most direct route is the acylation of anisole (methoxybenzene) with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The methoxy group is an ortho-, para-director. However, due to significant steric hindrance from the methoxy group at the ortho position, the reaction overwhelmingly favors substitution at the para position.

  • Synthesis of the Ortho-Isomer: A direct Friedel-Crafts acylation of anisole is not a viable strategy for producing the ortho-isomer in high yield. A more controlled approach is required, such as:

    • Starting with 2-bromoanisole: Perform a Grignard exchange followed by reaction with 2-methylbutanenitrile.

    • Directed Ortho-Metalation: Use a strong base like n-butyllithium to deprotonate the position ortho to the methoxy group on anisole, followed by quenching with 2-methylbutanoyl chloride. This strategy leverages the directing ability of the methoxy group to achieve high regioselectivity.

Explaining the causality behind these choices is key: we choose anisole for the para-isomer to exploit its inherent electronic directing properties while relying on steric hindrance to achieve regioselectivity. For the ortho-isomer, we must override these natural tendencies using more sophisticated, directed synthetic strategies.

Chapter 5: Implications in Drug Development

The seemingly subtle structural shift between the 2-methoxy and 4-methoxy positions has profound implications for a molecule's potential as a drug candidate.

  • Receptor Binding: The position of the methoxy group alters the molecule's shape and the location of its hydrogen bond acceptors. This can drastically change the binding affinity and selectivity for a target protein or enzyme.[4] One isomer might fit perfectly into a binding pocket, while the other is sterically blocked or fails to make crucial interactions.

  • Metabolism (Pharmacokinetics): The methoxy group is a common site for metabolism by Cytochrome P450 enzymes (O-demethylation). The steric hindrance around the methoxy group in the ortho-isomer may make it a poorer substrate for these enzymes compared to the more accessible para-isomer. This can lead to significant differences in metabolic stability, half-life, and potential drug-drug interactions.

  • Toxicity (Pharmacodynamics): Different metabolic pathways can lead to the formation of different metabolites, some of which may be reactive or toxic. Therefore, each isomer must be considered a unique chemical entity with its own distinct safety profile.[2][3]

The market demand for isomer-specific drugs is driven by the clear advantages of using a single, well-characterized isomer, which can lead to improved therapeutic efficacy, lower dosage requirements, and a better safety profile compared to a mixture.[4]

Experimental Protocols & Workflows

Protocol 1: Definitive Isomer Identification Workflow

This protocol outlines a self-validating system where each step confirms the findings of the previous one.

Isomer_Differentiation_Workflow cluster_confirmation 2. NMR & IR Confirmation start_node Sample Mixture (ortho- & para-isomers) gc_ms 1. Gas Chromatography- Mass Spectrometry (GC-MS) start_node->gc_ms Inject process_node process_node decision_node decision_node result_node result_node two_peaks Two Chromatographic Peaks Observed? gc_ms->two_peaks Separation peak1_ms Analyze MS of Peak 1 (Earlier Eluting) two_peaks->peak1_ms Yes fail Process Failed two_peaks->fail No (Optimize GC Method) para_id Tentative ID: para-Isomer (Lower BP) peak1_ms->para_id peak2_ms Analyze MS of Peak 2 (Later Eluting) ortho_id Tentative ID: ortho-Isomer (Higher BP) peak2_ms->ortho_id nmr_ir_para ¹H NMR: Symmetrical Doublets IR: Band at ~830 cm⁻¹ para_id->nmr_ir_para Collect Fractions nmr_ir_ortho ¹H NMR: Complex Multiplet IR: Band at ~750 cm⁻¹ ortho_id->nmr_ir_ortho Collect Fractions final_para Confirmed: para-Isomer nmr_ir_para->final_para final_ortho Confirmed: ortho-Isomer nmr_ir_ortho->final_ortho

Figure 2: A logical workflow for the separation and definitive identification of isomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the prepared sample.

    • Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Data Analysis: Two distinct peaks should be observed. The earlier eluting peak is tentatively identified as the lower-boiling point para-isomer. The later peak is the ortho-isomer. Examine the mass spectrum of each peak to confirm a molecular ion at m/z 192 and check for any unique fragment ions (e.g., resulting from an ortho-effect).

  • Preparative Separation (if needed): Use preparative GC or HPLC to isolate sufficient quantities of each isomer for NMR and IR analysis.

  • NMR Spectroscopy:

    • Sample: Dissolve ~5 mg of each isolated isomer in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Validation: The isomer corresponding to the earlier GC peak should exhibit a simple AA'BB' system in the ¹H NMR aromatic region and only four ¹³C aromatic signals. The isomer from the later GC peak should show a complex multiplet and six ¹³C aromatic signals.

  • IR Spectroscopy:

    • Sample: Place a drop of each pure isomer (if liquid) on a salt plate or prepare a KBr pellet (if solid).

    • Acquisition: Obtain the IR spectrum from 4000 to 400 cm⁻¹.

    • Validation: Confirm the presence of a strong C-H bending band around 860-790 cm⁻¹ for the para-isomer and around 770-735 cm⁻¹ for the ortho-isomer.

Conclusion

The differentiation between 1-(2-methoxyphenyl)-2-methylbutan-1-one and its 4-methoxy isomer is a clear-cut process when a systematic analytical approach is employed. While they share the same mass and formula, their distinct symmetries and electronic environments create unique and unambiguous spectroscopic fingerprints. For professionals in drug development, mastering these analytical distinctions is not optional; it is a fundamental pillar of ensuring the creation of safe, effective, and well-characterized therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for achieving this essential level of analytical certainty.

References

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  • Fox, J. (2018, June 5). Isomer discovery could yield countless new drugs. BioWorld.
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Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one via Grignard Reaction: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one, a valuable ketone intermediate in pharmaceutical and fine chemical synthesis. The protocol details a rob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one, a valuable ketone intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust method utilizing a Grignard reaction between 2-methoxybenzoyl chloride and 2-methylbutylmagnesium bromide. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

The synthesis of aromatic ketones is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of more complex molecules. 1-(2-Methoxyphenyl)-2-methylbutan-1-one serves as a significant building block, with its methoxy-substituted phenyl ring and branched alkyl chain offering multiple points for further functionalization. The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a powerful and versatile method for forming carbon-carbon bonds.[1] This protocol leverages the nucleophilic character of a Grignard reagent to attack an electrophilic acyl chloride, yielding the desired ketone.

However, the high reactivity of Grignard reagents presents a challenge: they can react further with the newly formed ketone to produce a tertiary alcohol.[2][3] To mitigate this, this protocol employs controlled reaction conditions, including low temperatures, to favor the formation of the ketone and minimize over-addition.

Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the acyl chloride.

2.1. Formation of 2-Methylbutylmagnesium Bromide

The Grignard reagent is prepared by the reaction of 1-bromo-2-methylbutane with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] The reaction is initiated on the surface of the magnesium metal.[5] Anhydrous conditions are critical, as Grignard reagents are strong bases and will react with any protic solvents, such as water, which would quench the reagent.[6][7]

2.2. Nucleophilic Acyl Substitution

The Grignard reagent, 2-methylbutylmagnesium bromide, acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge.[7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The initial tetrahedral intermediate then collapses, expelling the chloride leaving group to form the target ketone, 1-(2-methoxyphenyl)-2-methylbutan-1-one.[8] To prevent a second nucleophilic attack on the product ketone, the reaction is maintained at a low temperature.

Experimental Protocol

3.1. Reagents and Equipment

Reagent/EquipmentSpecifications
1-Bromo-2-methylbutane99% purity
Magnesium turningsHigh purity, for Grignard reaction
IodineCrystal, for initiation
2-Methoxybenzoyl chloride98% purity
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O
Diethyl etherAnhydrous
Saturated aqueous NH₄Cl
Anhydrous sodium sulfate
Three-neck round-bottom flaskFlame-dried
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Ice bath

3.2. Step-by-Step Procedure

Part A: Preparation of 2-Methylbutylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, an addition funnel, and an inert gas inlet.[9] Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.[6]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.[10] The iodine helps to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 1-bromo-2-methylbutane (1.0 equivalent) in anhydrous THF via the addition funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.[11]

  • Grignard Formation: Once initiated, add the remaining 1-bromo-2-methylbutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[10]

Part B: Synthesis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the prepared 2-methylbutylmagnesium bromide solution to the cooled 2-methoxybenzoyl chloride solution via a cannula or syringe.[12] Maintaining a low temperature is crucial to prevent the over-addition of the Grignard reagent to the ketone product.[13]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.[14]

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-methoxyphenyl)-2-methylbutan-1-one.[16]

Experimental Workflow Diagram

SynthesisWorkflow cluster_grignard Part A: Grignard Reagent Formation cluster_ketone Part B: Ketone Synthesis cluster_purification Work-up and Purification A1 Assemble and Flame-Dry Glassware A2 Activate Mg with Iodine A1->A2 under N2 A3 Initiate Reaction with 1-Bromo-2-methylbutane A2->A3 in anhydrous THF A4 Form Grignard Reagent (2-Methylbutylmagnesium Bromide) A3->A4 Dropwise addition, maintain reflux B3 Slowly Add Grignard Reagent A4->B3 Transfer via cannula B1 Dissolve 2-Methoxybenzoyl Chloride in THF B2 Cool to -78°C B1->B2 B2->B3 B4 Monitor by TLC B3->B4 B5 Quench with sat. aq. NH4Cl B4->B5 Upon completion C1 Extract with Diethyl Ether B5->C1 C2 Wash with Brine C1->C2 C3 Dry over Na2SO4 C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify by Column Chromatography C4->C5 C6 Characterize Product C5->C6 Pure Product caption Figure 1. Experimental workflow for the synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one.

Caption: Workflow for the synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one.

Characterization of 1-(2-Methoxyphenyl)-2-methylbutan-1-one

The structure of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Protons adjacent to the carbonyl group (α-protons) will be deshielded and appear in the 2.1–2.6 ppm range.[17] Aromatic protons will appear in the aromatic region, and the methoxy group protons will appear as a singlet around 3.8 ppm.
¹³C NMR The carbonyl carbon will exhibit a characteristic signal in the 190–220 ppm region.[17][18] The carbon of the methoxy group will appear around 55 ppm.
IR Spectroscopy A strong, sharp absorption band characteristic of a ketone C=O stretch will be observed around 1680-1700 cm⁻¹ for an aromatic ketone.[19][20]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product. Characteristic fragmentation patterns, such as α-cleavage, can also be observed.[19]

Safety and Handling

6.1. Hazard Identification and Control

  • Grignard Reagents: Grignard reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[12] They are also highly reactive with water and other protic solvents.[21] All manipulations must be carried out under an inert atmosphere using air-free techniques.[21][22]

  • Solvents: Diethyl ether and THF are highly flammable.[9] All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.[23]

  • Acyl Chlorides: 2-Methoxybenzoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment.

  • Runaway Reactions: The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[23][24] An ice bath should be readily available to cool the reaction if it becomes too vigorous.[9]

6.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[25]

  • Hand Protection: Wear flame-resistant gloves, such as Nomex, over nitrile gloves.[24][25]

  • Body Protection: A flame-resistant lab coat is required.[26]

6.3. Emergency Procedures

  • Spills: In case of a small spill of Grignard reagent, it should be smothered with powdered lime or dry sand.[22] Do not use water.

  • Fire: Use a Class D fire extinguisher for fires involving organometallic reagents. Do not use water or carbon dioxide extinguishers.

  • Personal Contact: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes.[25]

6.4. Waste Disposal

Unreacted Grignard reagent must be carefully quenched before disposal. This can be done by slowly adding a less reactive alcohol like isopropanol, followed by methanol, and then water, all while cooling the mixture in an ice bath. All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • Vertex AI Search. (n.d.).
  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Quora. (2022, February 19).
  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs.
  • Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
  • Columbia Research. (n.d.). The Safe Use of Pyrophoric Reagents.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure.
  • CK-12 Foundation. (2026, January 14).
  • BYJU'S. (n.d.).
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Chemistry LibreTexts. (2020, June 11). 5.
  • Grignard Reaction. (n.d.).
  • Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent.
  • Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones | Organic Chemistry.
  • Chemistry Steps. (2025, August 05). The Grignard Reaction Mechanism.
  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled.
  • Oregon State University. (2020, February 07). Spectroscopy of Aldehydes and Ketones.
  • Chemistry Steps. (2024, December 05). Conversion of Acid Chlorides to Ketones.
  • OpenOChem Learn. (n.d.). Ketones.
  • NC State University Libraries. (n.d.). 19.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Mechanism of Grignard Reagent Formation.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Organic Syntheses Procedure. (n.d.). 10.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • DOI. (n.d.). Methods.
  • Organic Syntheses Procedure. (n.d.). 4.
  • How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.
  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • PubChem - NIH. (n.d.). 2-Methoxy-2-methylbutan-1-ol | C6H14O2 | CID 22617391.
  • ECHA. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol.

Sources

Application

Application Note: High-Yield Synthesis of 1-(2-Methoxyphenyl)-2-methylbutan-1-one via Grignard Addition

Abstract This application note details the optimized protocol for the synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one via the nucleophilic addition of sec-butylmagnesium bromide to 2-methoxybenzonitrile. While Grign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one via the nucleophilic addition of sec-butylmagnesium bromide to 2-methoxybenzonitrile. While Grignard additions to nitriles are standard, this specific reaction presents unique challenges due to the steric bulk of the sec-butyl group and the ortho-substitution of the aromatic ring. This guide addresses the competition between nucleophilic addition and


-hydride reduction, leveraging the ortho-methoxy group's coordination potential to maximize ketone yield.

Introduction & Strategic Analysis

The reaction between 2-methoxybenzonitrile and sec-butylmagnesium bromide is a classic example of constructing sterically congested aryl ketones. These structures are frequent pharmacophores in drug development, serving as intermediates for selective estrogen receptor modulators (SERMs) and other bioactive agents.

The Chemical Challenge

Two primary factors complicate this synthesis:

  • Steric Hindrance: The sec-butyl group is bulky. The ortho-methoxy group on the benzonitrile adds further steric pressure at the reaction site.

  • 
    -Hydride Reduction:  Grignard reagents with 
    
    
    
    -hydrogens (like sec-butyl) can act as reducing agents rather than nucleophiles. In sterically hindered systems, the Grignard reagent may transfer a hydride to the nitrile carbon, leading to an aldehyde (after hydrolysis) instead of the desired ketone.
The Mechanistic Solution: Chelation Control

Despite the steric risks, the ortho-methoxy group provides a decisive advantage via chelation-controlled addition . The ether oxygen can coordinate with the magnesium atom of the Grignard reagent. This anchors the nucleophile in proximity to the nitrile carbon, increasing the local concentration and lowering the entropic barrier for addition over reduction.

Mechanistic Pathway & Visualization[1][2][3]

The reaction proceeds through the formation of a stable metalloimine (ketimine magnesium salt) intermediate. This species is resistant to further Grignard addition, preventing over-alkylation to tertiary alcohols—a common issue with esters or acid chlorides.

Reaction Mechanism Diagram[2][4]

GrignardMechanism Reactants Reactants 2-Methoxybenzonitrile + sec-BuMgBr Coordination Chelation Complex (Mg coordinates O-Me & CN) Reactants->Coordination Mixing in THF TS Transition State (Nucleophilic Attack) Coordination->TS Activation Intermediate Metalloimine Salt (C=N-MgBr) TS->Intermediate C-C Bond Formation Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product Final Product 1-(2-methoxyphenyl)-2-methylbutan-1-one Hydrolysis->Product Imine Hydrolysis

Figure 1: Chelation-controlled pathway favoring nucleophilic addition.

Materials & Equipment Specifications

Reagents
ReagentGrade/SpecRole
2-Methoxybenzonitrile >98%, AnhydrousElectrophile
sec-Butylmagnesium bromide 1.0 M - 2.0 M in THFNucleophile
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent (Promotes Grignard solubility)
Sulfuric Acid (H₂SO₄) 2M Aqueous SolutionHydrolysis Agent
Copper(I) Bromide (CuBr) 99.9% (Optional Catalyst)Promotes addition in difficult cases
Equipment
  • Schlenk Line: Essential for maintaining an inert atmosphere (Argon or Nitrogen).

  • Glassware: Flame-dried 3-neck round bottom flask, pressure-equalizing addition funnel, reflux condenser.[1]

  • Temperature Control: Ice/Salt bath (-10°C) and Oil bath (for reflux).

Detailed Experimental Protocol

Phase 1: Preparation and Setup[7]
  • Inert Environment: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel under vacuum. Backfill with Argon three times.

  • Substrate Solution: Charge the RBF with 2-methoxybenzonitrile (1.0 equiv, e.g., 13.3 g, 100 mmol) and anhydrous THF (100 mL). Stir until dissolved.

  • Thermal Equilibration: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress the rate of

    
    -hydride reduction initially.
    
Phase 2: Grignard Addition[2]
  • Reagent Transfer: Cannulate or syringe the sec-butylmagnesium bromide solution (1.2 equiv, 120 mmol) into the addition funnel.

  • Controlled Addition: Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: The solution will likely turn yellow/orange, indicating the formation of the charge-transfer complex.

    • Exotherm Check: Ensure internal temperature does not exceed 10°C during addition.

  • Reaction Drive: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Reflux (Critical Step): To ensure complete conversion of the sterically hindered nitrile, heat the reaction to a gentle reflux (66°C for THF) for 3–6 hours.

    • Validation: Monitor by TLC (eluent 10% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear.
      
Phase 3: Quenching and Hydrolysis

Caution: The imine intermediate requires strong acidic hydrolysis to convert to the ketone. Simple water addition will only yield the stable imine.

  • Cooling: Cool the reaction mixture back to 0°C.

  • Hydrolysis: Slowly add 2M H₂SO₄ (or 3M HCl) dropwise.

    • Safety: This is exothermic. Massive precipitation of magnesium salts will occur, followed by dissolution.

  • Imine Cleavage: Stir the acidic mixture vigorously at RT for 2–4 hours (or warm to 50°C for 1 hour) to ensure the C=N bond is fully hydrolyzed to C=O.

Phase 4: Workup and Isolation
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or MTBE (3 x 50 mL).

  • Washing: Wash combined organics with Sat. NaHCO₃ (to neutralize acid) and Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation (bp ~135-140°C @ 10 mmHg) or flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Start Start: Flame-Dry Glassware (Argon Atmosphere) Prep Dissolve 2-Methoxybenzonitrile in THF (0°C) Start->Prep Add Dropwise Addition of sec-BuMgBr (1.2 equiv) Prep->Add Reflux Reflux (65°C) for 4-6 Hours (Drive Imine Formation) Add->Reflux Quench Acid Hydrolysis (H3O+) Convert Imine to Ketone Reflux->Quench Workup Extract (Ether) -> Wash -> Dry Quench->Workup Finish Isolate Product (Distillation/Column) Workup->Finish

Figure 2: Operational workflow for the synthesis.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Steric hindrance prevented addition.Add 1-5 mol% CuBr or CuI. Copper salts catalyze the addition of bulky Grignards to nitriles.[2]
Aldehyde Product Found

-Hydride reduction occurred.
Switch solvent to Benzene/Ether mix (non-coordinating solvents can sometimes alter the transition state, though THF is usually best for Mg coordination). Ensure temperature is kept low during initial addition.
Imine Persistence Incomplete hydrolysis.Increase acid concentration (e.g., 6M HCl) or hydrolysis time/temperature. Sterically hindered imines hydrolyze slowly.

Safety Protocols (Pyrophoric Hazards)

  • sec-Butylmagnesium Bromide: Highly flammable and water-reactive.[3] Releases butane gas on contact with moisture. Always handle under positive inert gas pressure.

  • Quenching: The quench step releases significant heat and gas. Perform slowly with adequate venting.

  • THF Peroxides: Ensure THF is fresh and peroxide-free before refluxing.

References

  • Reaction of Nitriles with Grignard Reagents. LibreTexts Chemistry. (2024). Retrieved from [Link]

  • Grignard Reaction of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances / NIH. (2020). Retrieved from [Link]

Sources

Method

Preparation of 1-(2-Methoxyphenyl)-2-methylbutan-1-one from 2-methoxybenzaldehyde

Technical Application Note: Modular Synthesis of Sterically Congested Aryl Ketones Part 1: Executive Summary & Strategic Analysis This application note details the two-step synthesis of 1-(2-methoxyphenyl)-2-methylbutan-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of Sterically Congested Aryl Ketones

Part 1: Executive Summary & Strategic Analysis

This application note details the two-step synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-one , a sterically congested aryl ketone. This structural motif—an ortho-substituted aromatic ring linked to a branched alkyl chain—is frequently encountered in pharmacophores (e.g., NSAIDs, fungicides) but presents specific synthetic challenges due to steric hindrance.

The Synthetic Challenge: Direct Friedel-Crafts acylation of anisole with 2-methylbutanoyl chloride typically yields the para-isomer due to the directing effect of the methoxy group. To achieve the ortho-isomer exclusively, we utilize 2-methoxybenzaldehyde as the scaffold. The synthesis leverages the "Ortho Effect," where the methoxy oxygen coordinates with the magnesium of the Grignard reagent, facilitating nucleophilic attack despite steric crowding.

Retrosynthetic Logic: The target ketone is disconnected at the carbonyl-alkyl bond, revealing a secondary alcohol precursor formed by the addition of a sec-butyl nucleophile to the aldehyde.

Retrosynthesis Target Target: 1-(2-Methoxyphenyl)-2-methylbutan-1-one Alcohol Intermediate: 1-(2-Methoxyphenyl)-2-methylbutan-1-ol Target->Alcohol Oxidation (FGI) Start Starting Material: 2-Methoxybenzaldehyde Alcohol->Start Grignard Addition Reagent Reagent: sec-Butylmagnesium bromide Alcohol->Reagent C-C Bond Formation

Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde to the target ketone via a secondary alcohol intermediate.

Part 2: Experimental Protocols

Stage 1: Grignard Addition (Nucleophilic Addition)

Objective: Synthesis of 1-(2-methoxyphenyl)-2-methylbutan-1-ol. Mechanism: The sec-butylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon. The ortho-methoxy group acts as a Lewis base, coordinating with Mg(II) to stabilize the transition state (Cram’s chelate model implication), though the product remains racemic.

Reagents & Materials:

Component MW ( g/mol ) Equiv.[1][2][3][4][5] Density (g/mL) Role
2-Methoxybenzaldehyde 136.15 1.0 1.127 Substrate
sec-Butylmagnesium bromide ~161.3 1.2 N/A Nucleophile (2.0M in Ether)
Tetrahydrofuran (THF) 72.11 Solvent 0.889 Anhydrous Solvent

| NH₄Cl (sat. aq.) | 53.49 | Excess | N/A | Quenching Agent |

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 2-methoxybenzaldehyde (5.0 g, 36.7 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: While -78°C is standard for highly selective reactions, 0°C is sufficient here. However, do not exceed 0°C during addition to prevent the Grignard from acting as a base (enolization) or reducing agent (hydride transfer), which are common side reactions with hindered secondary alkyl groups.

  • Addition: Transfer sec-butylmagnesium bromide (22 mL of 2.0M solution, 44.0 mmol) to the addition funnel via cannula or oven-dried syringe. Add dropwise over 30 minutes.

    • Observation: The solution may turn cloudy or yellow/orange as the magnesium alkoxide complex forms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (30 mL). Caution: Exothermic.

  • Workup: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: A viscous, pale yellow oil (Crude Alcohol). Yield is typically >85%.[5][6]

Stage 2: Jones Oxidation (Functional Group Interconversion)

Objective: Oxidation of the secondary alcohol to the ketone. Rationale: Jones Reagent (CrO₃/H₂SO₄) is chosen for its speed and reliability with benzylic alcohols. While PCC is milder, Jones reagent ensures complete conversion without the difficult workup associated with chromium-pyridine complexes.

Protocol:

  • Preparation of Jones Reagent: (If not purchased) Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated H₂SO₄, then dilute with water to a total volume of 100 mL.

  • Setup: Dissolve the crude alcohol (from Stage 1) in Acetone (reagent grade, 60 mL) in a 250 mL round-bottom flask. Cool to 0°C .[2][3]

  • Oxidation: Add Jones Reagent dropwise to the stirring solution.

    • Visual Endpoint: The solution will initially turn orange (Cr⁶⁺). Continue adding until the orange color persists and the green precipitate (Cr³⁺ salts) settles.

  • Quench: Add Isopropyl Alcohol (5 mL) dropwise to consume excess oxidant (solution will turn completely green).

  • Workup: Decant the liquid into a separatory funnel (avoiding the chromium sludge if possible). Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 40 mL).

  • Purification: Wash organics with saturated NaHCO₃ (to remove acid traces) and Brine. Dry over Na₂SO₄ and concentrate.

  • Final Purification: Purify via flash column chromatography (Silica Gel, 5-10% EtOAc in Hexanes) to obtain the pure ketone.

Part 3: Data & Visualization

Workflow Logic

Workflow cluster_0 Stage 1: Grignard cluster_1 Stage 2: Oxidation Step1 Aldehyde + sec-BuMgBr (THF, 0°C) Step2 Quench (NH4Cl) Phase Separation Step1->Step2 Step3 Crude Alcohol (Pale Oil) Step2->Step3 Step4 Alcohol + Jones Reagent (Acetone, 0°C) Step3->Step4 Step5 Green Cr(III) ppt forms Quench w/ iPrOH Step4->Step5 Step6 Target Ketone (Purified) Step5->Step6

Figure 2: Operational workflow for the two-stage synthesis.

Characterization Data (Expected)
TechniqueSignalAssignment
¹H NMR (CDCl₃, 400 MHz)δ 7.2 - 7.5 (m, 2H)Aromatic H (meta/para)
δ 6.9 - 7.0 (m, 2H)Aromatic H (ortho/para)
δ 3.85 (s, 3H)-OCH₃ (Methoxy)
δ 3.25 (m, 1H)-CH(CH₃)- (Methine alpha to carbonyl)
δ 1.4 - 1.8 (m, 2H)-CH₂- (Methylene of sec-butyl)
δ 1.10 (d, 3H)-CH₃ (Methyl branch)
δ 0.90 (t, 3H)-CH₃ (Terminal methyl)
IR Spectroscopy 1680 cm⁻¹C=O[7] Stretch (Conjugated Ketone)
1240 cm⁻¹C-O Stretch (Aryl Ether)

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Expertise & Causality:

  • The "Reduction" Side Reaction: Reaction of sterically hindered Grignards (like sec-butyl) with aldehydes often yields the primary alcohol (reduction product) via

    
    -hydride transfer.
    
    • Correction: If NMR shows a singlet at ~4.6 ppm (benzylic CH₂) instead of the desired product, the Grignard acted as a reducing agent. Solution: Lower temperature to -78°C or use organolithium reagents which are less prone to

      
       elimination.
      
  • Acid Sensitivity: While the methoxy group is robust, high temperatures with Jones reagent can cause minor demethylation. Maintain 0°C strictly. For highly sensitive substrates, switch to PCC (Pyridinium Chlorochromate) or DMP (Dess-Martin Periodinane).

Safety Validation:

  • Chromium (VI): Jones reagent contains Cr(VI), a known carcinogen. All waste must be segregated into heavy metal waste streams.

  • Peroxides: THF and Ethers can form explosive peroxides. Test solvents before use.

References

  • PubChem. (n.d.). 2-Methoxybenzaldehyde (Compound).[5][8][9][10][11] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved February 25, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 2-methoxy-.[5][8][9][10][11][12] National Institute of Standards and Technology.[8] Retrieved February 25, 2026, from [Link]

Sources

Application

Using 1-(2-Methoxyphenyl)-2-methylbutan-1-one as a pharmaceutical intermediate

An In-depth Technical Guide to the Application of 1-(2-Methoxyphenyl)-2-methylbutan-1-one as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a comprehensive technical overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of 1-(2-Methoxyphenyl)-2-methylbutan-1-one as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the synthetic utility of 1-(2-Methoxyphenyl)-2-methylbutan-1-one, a prochiral ketone with significant potential as an intermediate in pharmaceutical development. While not a therapeutic agent itself, its structure embodies key features—a reactive ketone for asymmetric transformations and a modifiable methoxyphenyl group—that make it a valuable starting point for the synthesis of complex chiral molecules, particularly chiral amines and alcohols, which are prevalent in modern pharmacophores.

This guide is intended for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, ensuring that the protocols are not just followed, but understood.

Introduction: Strategic Value of the Intermediate

1-(2-Methoxyphenyl)-2-methylbutan-1-one (CAS No. 1196852-29-5) is an aromatic ketone whose strategic importance in synthesis is derived from two primary structural features:

  • The Prochiral Ketone: The carbonyl group is positioned adjacent to a stereocenter, making it an ideal substrate for asymmetric reduction or reductive amination to produce enantiomerically enriched alcohols or amines.[1][2] These chiral motifs are fundamental to the efficacy and safety of many drug candidates.

  • The 2-Methoxyphenyl Group: The ortho-methoxy substituent influences the electronic and steric environment of the ketone, potentially enhancing stereoselectivity in certain reactions. Furthermore, the methoxy group can serve as a protecting group for a phenol, which can be revealed later in a synthetic sequence via demethylation to introduce a hydrogen-bonding moiety or a point for further functionalization.[3]

The following application notes and protocols will focus on the most promising and industrially relevant transformations of this intermediate.

Physicochemical Properties
PropertyValue
CAS Number 1196852-29-5
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Predicted) Higher than related phenylacetones
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)

Core Application: Asymmetric Synthesis of Chiral Amines via Reductive Amination

The conversion of ketones to chiral primary amines is a cornerstone of pharmaceutical synthesis.[4][5] 1-(2-Methoxyphenyl)-2-methylbutan-1-one is an excellent substrate for this transformation, which proceeds via an intermediate imine that is subsequently reduced.[6][7] Both biocatalytic and chemocatalytic methods are viable and offer distinct advantages.

Logical Workflow for Asymmetric Reductive Amination

G cluster_0 Pathway Selection cluster_1 Methodology A 1-(2-Methoxyphenyl)- 2-methylbutan-1-one E Imine Intermediate (In situ formation) A->E B Amine Source (e.g., NH₃, NH₄OAc) B->E C Biocatalysis (Transaminase or Reductive Aminase) F Asymmetric Reduction C->F NADPH or PLP-dependent D Chemocatalysis (e.g., Ru/Chiral Ligand) D->F H₂ or Transfer Hydrogenation E->F G Chiral Primary Amine (Enantiomerically Enriched) F->G H Purification (Chromatography or Crystallization) G->H I Final Pharmaceutical Building Block H->I

Caption: General workflow for asymmetric reductive amination.

Protocol 1: Biocatalytic Asymmetric Synthesis using a Transaminase (ATA)

Principle: ω-Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone, yielding a chiral amine.[8] The reaction is highly enantioselective. The formation of a coproduct (pyruvate from L-alanine) can be inhibitory, but this can be overcome by using a pyruvate decarboxylase or lactate dehydrogenase to remove it, thus driving the equilibrium towards the desired product.[8]

Materials:

  • 1-(2-Methoxyphenyl)-2-methylbutan-1-one

  • ATA-117 (or other suitable (R)- or (S)-selective transaminase)

  • L-Alanine (amine donor)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Lactate dehydrogenase (LDH)

  • NADH (cofactor for LDH)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • MTBE (Methyl tert-butyl ether) for extraction

Step-by-Step Protocol:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor Addition: Add PLP to a final concentration of 1 mM.

  • Enzyme Addition: Add the selected ATA (e.g., 1-5 mg/mL) and LDH (e.g., 5-10 U/mL).

  • Amine Donor & Cofactor Regeneration: Add L-alanine (e.g., 500 mM) and NADH (e.g., 1 mM). Stir until dissolved.

  • Substrate Addition: Add 1-(2-Methoxyphenyl)-2-methylbutan-1-one (e.g., 50 mM) as a solution in a minimal amount of DMSO.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the ketone and formation of the amine product by HPLC or GC-MS.

  • Workup:

    • Adjust the pH of the reaction mixture to >10 with 1 M NaOH.

    • Extract the product with MTBE (3 x 1 volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral amine by column chromatography on silica gel. Determine enantiomeric excess (ee) using chiral HPLC.

Causality and Trustworthiness:

  • The use of LDH and NADH constitutes a cofactor regeneration system, which is essential for removing the inhibitory pyruvate coproduct and driving the reaction to completion.[8]

  • The basic workup (pH >10) ensures the amine product is in its free base form, facilitating extraction into an organic solvent.

  • Monitoring the reaction is crucial as reaction times can vary depending on the specific enzyme and substrate concentration.

Protocol 2: Ru-Catalyzed Asymmetric Direct Reductive Amination

Principle: This protocol utilizes a chiral ruthenium catalyst to directly convert the ketone into a primary amine using ammonium acetate as the nitrogen source and molecular hydrogen as the reductant.[4] The enantioselectivity is controlled by the chiral phosphine ligand coordinated to the ruthenium center.

Materials:

  • 1-(2-Methoxyphenyl)-2-methylbutan-1-one

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • (R)- or (S)-C3-TunePhos (chiral ligand)

  • Ammonium acetate (NH₄OAc)

  • 2,2,2-Trifluoroethanol (TFE, solvent)

  • Hydrogen gas (H₂)

Step-by-Step Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (R)-C3-TunePhos) in a 1:2.2 molar ratio in degassed TFE for 30 minutes.

  • Reaction Setup: To a high-pressure reactor, add 1-(2-Methoxyphenyl)-2-methylbutan-1-one (1.0 mmol), ammonium acetate (2.0 mmol), and the pre-formed catalyst solution (e.g., 1 mol%).

  • Pressurization: Seal the reactor, purge with H₂, and then pressurize to 50-60 bar H₂.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours.

  • Reaction Monitoring: After cooling and carefully venting the reactor, take an aliquot to determine conversion by GC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash with saturated NaHCO₃ solution to remove excess acetate and neutralize.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel. Determine enantiomeric excess by chiral HPLC.

Causality and Trustworthiness:

  • TFE is an excellent solvent for this reaction as it helps to solubilize the ammonium salt and stabilize the catalytic species.[4]

  • A high pressure of H₂ is required to facilitate the reduction of the in situ-formed imine intermediate.

  • The use of a chiral ligand like C3-TunePhos is critical for inducing asymmetry and achieving high enantioselectivity.[4] The choice of (R) vs. (S) ligand determines the stereochemistry of the final product.

Ancillary Synthetic Applications

Application Note 1: Diastereoselective Reduction to Chiral Alcohols

The ketone can be reduced to the corresponding 1-(2-methoxyphenyl)-2-methylbutan-1-ol. Using a chiral reducing agent or catalyst can achieve high enantioselectivity. This alcohol is another valuable building block, for instance, for the synthesis of chiral esters or ethers with pharmacological activity.

Workflow Diagram: Asymmetric Reduction

G A 1-(2-Methoxyphenyl)- 2-methylbutan-1-one C Reduction of Carbonyl A->C B Asymmetric Reducing Agent (e.g., CBS Reagent, Chiral Ru-catalyst) B->C D Chiral Alcohol Product (Diastereomerically & Enantiomerically Enriched) C->D E Purification D->E F Chiral Ester/Ether Synthesis E->F

Caption: Pathway for asymmetric reduction to a chiral alcohol.

Application Note 2: O-Demethylation to Access Phenolic Derivatives

The ortho-methoxy group can be readily cleaved to yield a phenolic hydroxyl group. This transformation is often a key step in the late-stage synthesis of drug molecules to unmask a group that is critical for binding to a biological target.

Protocol Outline: O-Demethylation

  • Reagent: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.

  • Solvent: The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78°C to 0°C).

  • Procedure:

    • Dissolve the starting material in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78°C.

    • Add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of methanol or water. The product can then be extracted and purified.

This demethylation significantly expands the utility of the intermediate, allowing for the synthesis of derivatives with improved solubility or different pharmacological profiles.[3]

Conclusion

1-(2-Methoxyphenyl)-2-methylbutan-1-one is a versatile and valuable intermediate for pharmaceutical synthesis. Its true potential is realized through strategic application of modern synthetic methodologies, particularly asymmetric reductive amination, to generate high-value chiral building blocks. The protocols and notes provided herein offer a robust framework for researchers to harness the synthetic power of this prochiral ketone, paving the way for the efficient development of novel therapeutic agents. The combination of a reactive ketone handle and a modifiable aromatic ring makes this a platform molecule for combinatorial library synthesis and lead optimization campaigns.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211). [Link]

  • Savile, C. K., Jan, J. M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • Tan, X., Gao, S., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024-2027. [Link]

  • Mangas-Sanchez, J., Sharma, M., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5236-5242. [Link]

  • Tufvesson, P., Lima-Ramos, J., et al. (2011). Biocatalytic asymmetric synthesis of chiral amines from ketones. Current Organic Synthesis, 8(2), 247-264. [Link]

  • MDPI. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)butan-1-one. [Link]

  • Larbi, S. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). University of Tlemcen. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. [Link]

  • White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Ketone Acylation

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the acylation of sterically hindered substrates, specifically 2-methoxy ketones. The inherent steric and electronic properties of these molecules often lead to low yields or complete reaction failure under standard conditions. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate these synthetic challenges effectively.

Section 1: Understanding the Core Challenge

This section addresses the fundamental reasons why 2-methoxy ketones are particularly difficult substrates for acylation reactions.

Q1: Why is the acylation of 2-methoxy ketones and related substrates so challenging?

A1: The primary obstacle is severe steric hindrance. The methoxy group (-OCH₃) at the ortho- (or 2-) position is a bulky substituent that physically blocks incoming reagents from accessing the target reaction site, whether it's the enolizable α-carbon or the carbonyl oxygen for O-acylation.

  • Steric Shielding: The methoxy group, with its methyl substituent, is not planar and can rotate. This rotation creates a "steric shield" around the adjacent carbonyl group. For a reagent to approach the carbonyl, it must navigate this congested space, which significantly raises the activation energy of the reaction.

  • Electronic Effects: While the methoxy group is electron-donating through resonance, which can increase the nucleophilicity of the aromatic ring in Friedel-Crafts type syntheses, its inductive effect and steric presence often dominate, deactivating the adjacent positions.

This steric clash is a common cause of low conversion rates and the need for more specialized, highly reactive intermediates to achieve successful acylation.

Caption: Steric shielding of the carbonyl group by the ortho-methoxy substituent.

Section 2: Troubleshooting Common Acylation Failures

Before moving to advanced solutions, it's crucial to understand why standard methods often fail.

Q2: My standard Friedel-Crafts acylation to synthesize a 2-methoxyacetophenone gives a very low yield of the desired ortho-isomer. Why?

A2: This is a classic regioselectivity issue driven by sterics. The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acylium ion attacks the aromatic ring.[1][2] While the methoxy group is an ortho-, para-director, the para-position is almost always favored due to the lack of steric hindrance.[3][4] To form the 2-methoxy (ortho) product, the bulky acylium ion-Lewis acid complex must approach the sterically crowded position next to the methoxy group, which is energetically unfavorable.[5] This leads to the 4-methoxy (para) isomer being the major product.[3]

Q3: I am attempting to form an enol ester (O-acylation) from my 2-methoxy ketone using a standard acyl chloride and pyridine, but the reaction is not proceeding. What is the issue?

A3: This failure is due to a combination of a moderately nucleophilic ketone (the enol or enolate) and a hindered electrophile (the carbonyl carbon). Standard bases like pyridine are often not sufficient to catalyze the acylation of sterically hindered alcohols or enols.[6] The reaction requires a more potent catalytic system to generate a highly reactive acylating intermediate that can overcome the high activation energy imposed by the steric hindrance.

Section 3: Advanced Protocols for Successful Acylation of Hindered Ketones

For challenging substrates, specialized esterification methods, originally developed for hindered alcohols, provide a robust solution for O-acylation (enol ester formation).

Q4: What is the most reliable method for the O-acylation of a sterically demanding 2-methoxy ketone?

A4: The Steglich Esterification is an exceptionally effective method for acylating sterically hindered substrates.[7][8] Originally designed for forming esters from hindered alcohols and carboxylic acids, its principles are directly applicable here. The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]

Causality Behind the Method's Success: The key to the Steglich esterification is the role of DMAP. While the carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, DMAP acts as a highly potent nucleophilic catalyst.[8][11] It attacks this intermediate to form a highly electrophilic N-acylpyridinium salt. This new intermediate is significantly more reactive than the parent acyl halide or anhydride and readily reacts with even weakly nucleophilic and sterically hindered partners like the enol of a 2-methoxy ketone.[9]

Steglich_Workflow Steglich Esterification Workflow Start Combine Ketone, Carboxylic Acid, & Solvent Cool Cool to 0 °C Start->Cool Add_Reagents Add DMAP (cat.) and EDC/DCC Cool->Add_Reagents Warm Warm to RT Stir 12-24h Add_Reagents->Warm Workup Aqueous Workup & Extraction Warm->Workup Purify Column Chromatography Workup->Purify Product Pure Enol Ester Product Purify->Product

Caption: General experimental workflow for the Steglich O-acylation.

Detailed Protocol 1: Steglich O-Acylation of a 2-Methoxy Ketone
  • Objective: To synthesize the enol ester of a sterically hindered 2-methoxy ketone using acetic acid as the acylating agent.

  • Safety: DCC is a potent skin allergen. EDC is a respiratory and skin irritant. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Methoxy Ketone (1.0 equiv)

  • Carboxylic Acid (e.g., Acetic Acid) (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: Ensure all glassware is oven- or flame-dried.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-methoxy ketone (1.0 equiv), the carboxylic acid (1.2 equiv), and anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DMAP (0.1 equiv) followed by the portion-wise addition of EDC (1.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired enol ester.

Q5: My substrate is particularly sensitive to the urea byproducts from DCC/EDC or requires even milder conditions. Is there an alternative to the Steglich reaction?

A5: Yes, the Yamaguchi Esterification is another outstanding choice, especially for highly functionalized or sensitive substrates and is renowned for its use in the synthesis of complex macrolactones.[12][13][14] This method proceeds under very mild conditions and often gives excellent yields where other methods fail.

Causality Behind the Method's Success: The Yamaguchi protocol involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[12] This mixed anhydride is then treated with the alcohol (or in this case, the ketone's enol) in the presence of a stoichiometric amount of DMAP. The key is the regioselective attack of DMAP on the less sterically hindered carbonyl of the mixed anhydride, which generates the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction, but it avoids the use of carbodiimides and the associated urea byproducts.[15]

Comparison of Advanced Acylation Methods
FeatureSteglich EsterificationYamaguchi Esterification
Activating Agent Carbodiimide (DCC, EDC)2,4,6-Trichlorobenzoyl Chloride
Catalyst Catalytic DMAP (5-10 mol%)Stoichiometric DMAP
Byproducts Dicyclohexylurea (DCU) or water-soluble urea2,4,6-Trichlorobenzoic Acid
Conditions Very mild (0 °C to RT)Extremely mild (often RT)
Key Advantage Widely used, reliable, water-soluble byproducts with EDC.[9]Excellent for extremely hindered substrates, no urea byproduct.[13]
Key Disadvantage Urea byproduct can complicate purification with DCC.Requires stoichiometric DMAP and a two-step, one-pot procedure.
Q6: My goal is not O-acylation, but the synthesis of the sterically hindered 2-methoxy aryl ketone itself. Are there modern alternatives to the problematic Friedel-Crafts reaction?

A6: Absolutely. For the synthesis of sterically hindered aryl ketones, modern transition-metal-catalyzed cross-coupling reactions are far superior to classical methods. A particularly effective strategy is the palladium-catalyzed carbonylative Suzuki or Negishi cross-coupling .[16]

These methods involve the coupling of an aryl halide (or triflate) with an organoboron (Suzuki) or organozinc (Negishi) reagent under an atmosphere of carbon monoxide (CO). The palladium catalyst facilitates the insertion of CO to form an acyl-palladium intermediate, which then couples with the organometallic reagent to form the ketone.

Key Advantages over Friedel-Crafts:

  • Mild Conditions: These reactions typically run under neutral or mildly basic conditions, preserving sensitive functional groups.[16]

  • Predictable Regioselectivity: The position of the ketone is precisely controlled by the position of the halide on the starting material, completely avoiding the ortho/para isomer issues.

  • High Functional Group Tolerance: Unlike the harsh, acidic conditions of the Friedel-Crafts reaction, modern cross-couplings are compatible with a vast array of functional groups.[17]

For researchers synthesizing complex molecules, these modern methods offer a more reliable and versatile route to challenging targets like hindered 2-methoxy ketones.[16]

References
  • Fiveable. (2025).
  • Grokipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)acetophenone.
  • ElectronicsAndBooks. (n.d.). Acylation. I. The Mechanisms of Enol Ester and 1,3-Diketone Formation in the Reaction of Ketone-Enol Systems with Acyl Halides.
  • Springer. (2021).
  • Suzhou Highfine Biotech. (n.d.).
  • BYJU'S. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Allen. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.). Toward Green Acylation of (Hetero)
  • ACS Publications. (2024).
  • ACS Publications. (2012).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Hexanophenone: Friedel-Crafts Acylation vs.
  • Benchchem. (n.d.).
  • Unknown Source. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls.
  • Unknown Source. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • PMC. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin.
  • YouTube. (2020).
  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
  • Chemical Research in Chinese Universities. (2010).
  • Iowa State University Digital Repository. (n.d.).
  • Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • PMC. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (n.d.).
  • ResearchGate. (2025). Acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite.
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (n.d.). Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones.
  • PMC. (2023).
  • YouTube. (2023). Friedel Craft's Reaction | Acylation | Anisole | 2-methoxy acetophenone.
  • Benchchem. (n.d.). Ortho-Methoxyacetophenone: A Comprehensive Technical Guide.

Sources

Optimization

Technical Support Center: Crystallization of 1-(2-Methoxyphenyl)-2-methylbutan-1-one

Status: Operational Ticket ID: CRY-ISO-2M-001 Subject: Isolation protocols for low-melting aromatic ketones Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Substance Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-ISO-2M-001 Subject: Isolation protocols for low-melting aromatic ketones Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Substance Profile

User Warning: 1-(2-Methoxyphenyl)-2-methylbutan-1-one presents a specific challenge in isolation: Low Melting Point. [1]

Structurally, the presence of the ortho-methoxy group combined with a branched alkyl chain (2-methylbutyl) creates significant steric bulk and rotational freedom. This disrupts crystal lattice packing, meaning this compound often exists as a viscous oil at room temperature. Standard crystallization methods will likely result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2]

Success Strategy: This guide moves beyond standard recrystallization to focus on Cryogenic Crystallization and Anti-Solvent Precipitation .[1]

Physicochemical Profile
ParameterCharacteristicImplication for Isolation
Lipophilicity Moderate to High (LogP ~2.[1]6)Insoluble in water; highly soluble in DCM/EtOAc.[1]
Lattice Energy Low (Branched chain + ortho sub)Requires low temperatures (< -10°C) to solidify.[1]
Key Impurities Unreacted anisole, isomersCan act as "solvents," suppressing the melting point further.

Solvent Selection Matrix

The choice of solvent is critical.[3][4] Because the target is highly soluble in most organics, you must rely on solubility differentials created by temperature or anti-solvents.

Primary Solvent Systems (Binary Mixtures Recommended)
RoleSolventRationale
Good Solvent (Dissolver) Ethyl Acetate Moderate boiling point, easy to remove, good solubility profile.[1]
Good Solvent (Dissolver) Ethanol / IPA Protic nature can sometimes encourage packing via H-bond disruption, though less effective for this specific ketone.[1]
Anti-Solvent (Precipitant) n-Heptane / Hexanes Non-polar.[1] Induces precipitation when added to the ester/alcohol solution.
Anti-Solvent (Precipitant) Pentane Best for low-temp work. Low freezing point allows cooling to -78°C without the solvent freezing.[1]
Solvent Decision Logic

The following diagram illustrates the decision process for selecting the correct solvent system based on your crude material's state.

SolventLogic Start Start: Assess Crude Material StateCheck State at Room Temp? Start->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Yes Oil Viscous Oil / Liquid StateCheck->Oil Yes Solvent1 Single Solvent: Warm Hexanes or Pentane Solid->Solvent1 High Purity Solvent2 Binary System: Dissolve in min. EtOAc -> Add Heptane Oil->Solvent2 Standard Action1 Cool to -20°C (Freezer) Solvent1->Action1 Action2 Cool to -78°C (Dry Ice/Acetone) Solvent2->Action2 Required for Oils

Figure 1: Decision logic for solvent selection based on the physical state of the crude isolate.[1]

Standard Operating Procedure (SOP): Cryogenic Isolation

Objective: Isolate solid material from an oily crude mixture.

Materials Required[1][4][5][6][7][8][9][10][11][12]
  • Crude 1-(2-Methoxyphenyl)-2-methylbutan-1-one.[1]

  • Solvents: Ethyl Acetate (EtOAc), Pentane (or Heptane).

  • Equipment: Dry ice, Acetone, Round-bottom flask, Magnetic stirrer.

Protocol Steps
  • Dissolution (The "Good" Solvent):

    • Place crude oil in a flask.[1]

    • Add EtOAc dropwise with gentle warming (30-35°C).

    • Critical: Use the minimum amount necessary to dissolve the oil. If you use too much, you will never reach saturation.

  • The Cloud Point (The "Anti" Solvent):

    • While stirring, slowly add Pentane (or Heptane) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]

  • Controlled Cooling (Nucleation):

    • Do not plunge directly into dry ice.[1] This causes "oiling out" (amorphous crash).[1]

    • Step 1: Room Temp

      
       Fridge (4°C) for 1 hour.
      
    • Step 2: Fridge

      
       Freezer (-20°C) for 2 hours.
      
    • Step 3: If no crystals, move to Dry Ice/Acetone bath (-78°C).

  • Harvesting:

    • Perform filtration cold .[1] If the funnel is warm, the crystals will melt back into the filtrate.

    • Use a jacketed filter funnel cooled with dry ice if available, or work very quickly with pre-chilled solvents.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most common ticket we receive for branched aromatic ketones is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

This is Liquid-Liquid Phase Separation (LLPS) . It happens when the oil is more stable than the crystal lattice at that temperature/concentration.

The Rescue Workflow

OilingOut Issue Problem: Product Oiled Out Reheat Reheat to Dissolve (Clear Solution) Issue->Reheat Seed Add Seed Crystal (Critical Step) Reheat->Seed If seeds available Scratch Scratch Glass Surface Reheat->Scratch No seeds SlowCool Cool Very Slowly (1°C/min) Seed->SlowCool Scratch->SlowCool SlowCool->Issue Failed Success Filtration (Cold) SlowCool->Success Crystals Form

Figure 2: Remediation workflow for samples that have undergone Liquid-Liquid Phase Separation (Oiling Out).

FAQ: Specific Scenarios

Q: I don't have seed crystals. How do I generate the first batch? A: This is the "chicken and egg" problem.

  • Take a small aliquot (100 mg) of your pure oil.[1]

  • Dissolve in minimal Pentane.

  • Place in a vial and leave it in a -80°C freezer for a week.

  • Scratch the side of the vial with a glass rod vigorously while cold.

  • Once you get any solid, use that to seed your main batch.[1]

Q: Can I use water as an anti-solvent? A: Not recommended. While the compound is insoluble in water, adding water to an organic solution of this ketone often creates a milky emulsion that is impossible to filter. Stick to organic anti-solvents (alkanes) for better phase control.[1]

Q: The crystals melt as soon as I filter them. A: The melting point is likely near room temperature.

  • Solution: You must perform Low-Temperature Filtration .[1] Chill your Buchner funnel in the freezer before use. Wash with -78°C Pentane .[1] Store the final product in the refrigerator.

Q: My NMR shows high purity, but it won't crystallize. A: The 2-methylbutyl chain has a chiral center.[1] If you synthesized this non-stereoselectively, you have a racemic mixture . Racemates often have lower melting points and are harder to crystallize than pure enantiomers due to packing inefficiencies. You may be fighting thermodynamics. Consider distillation (Kugelrohr) as an alternative purification if crystallization fails.[1]

References & Authority

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (The definitive text on industrial crystallization principles).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Specific guidance on "oiling out" phenomena in Chapter 5).

  • PubChem Compound Summary. (2024). 1-(2-Methoxyphenyl)butan-1-one derivatives. National Library of Medicine.[1] Link (Used for physicochemical property verification of the structural class).

For further assistance, please contact the Separation Sciences team with your batch number and current solvent system data.

Sources

Troubleshooting

Removing unreacted 2-methoxybenzonitrile from reaction mixtures

Chemical Profile & Physical Properties Before selecting a purification strategy, you must understand the physical behavior of the impurity. 2-Methoxybenzonitrile is a neutral, lipophilic compound with a low melting point...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Physical Properties

Before selecting a purification strategy, you must understand the physical behavior of the impurity. 2-Methoxybenzonitrile is a neutral, lipophilic compound with a low melting point, often appearing as an oil or low-melting solid in crude mixtures.[1]

PropertyValueImplication for Purification
Boiling Point ~135°C (at 12 mmHg) / ~256°C (atm)High. Simple rotary evaporation will not remove it.[2][1][3][4] Requires high-vacuum distillation (Kugelrohr).[2][1][3][4]
Melting Point 24.5°CLow. It acts as a "solvent" in crude mixtures, often preventing your product from crystallizing.[2][3][4]
Solubility High in DCM, EtOAc, Et₂O, Alcohols.[4]Lipophilic. It tracks with organic products in standard aqueous workups.[2][1][3][4]
Acidity/Basicity Neutral (Non-ionizable)Critical. It will not form salts.[2][3][4] It remains in the organic layer during both acid and base washes.[3]
Reactivity Nitrile (Electrophilic, robust)Stable. It resists mild hydrolysis.[2][3][4] Chemical scavenging is generally inefficient compared to physical separation.[2][3][4]

Strategic Decision Matrix

Use this logic flow to determine the most effective purification method based on your product's properties.

PurificationStrategy Start Start: Analyze Target Product IsIonizable Is your PRODUCT ionizable? (Amine/Acid) Start->IsIonizable AcidBase Method A: Acid/Base Extraction (Most Efficient) IsIonizable->AcidBase Yes IsVolatile Is your PRODUCT volatile or heat sensitive? IsIonizable->IsVolatile No (Neutral) Distillation Method B: High-Vac Distillation (Kugelrohr) IsVolatile->Distillation No (Stable/Different BP) IsSolid Is your PRODUCT a crystalline solid? IsVolatile->IsSolid Yes (Sensitive) Recryst Method C: Recrystallization (Impurity stays in liquor) IsSolid->Recryst Yes Chromatography Method D: Flash Chromatography (Universal Fallback) IsSolid->Chromatography No (Oil/Amorphous)

Figure 1: Decision tree for selecting the optimal purification workflow.[2][1][4]

Method A: Acid/Base Extraction (The "Product-Centric" Approach)

Best For: Products containing basic amines (primary/secondary/tertiary) or acidic groups (carboxylic acids/phenols).[2][3][4] Mechanism: Since 2-methoxybenzonitrile is neutral, we manipulate the product's solubility to pull it into the aqueous phase, leaving the nitrile impurity behind in the organic solvent.

Protocol: If Your Product is an Amine[2]
  • Dissolution: Dissolve the crude mixture in a non-polar solvent (Diethyl Ether or Hexane/EtOAc). Avoid DCM if possible (emulsion risk).[2][3][4]

  • Extraction (Salt Formation): Extract with 1M HCl (aq) (3 x 20 mL).

    • Chemistry: Product becomes

      
       (water soluble).[2][1][3][4]
      
    • Impurity: 2-Methoxybenzonitrile remains neutral (organic soluble).[2][1][3][4]

  • Separation: Keep the Aqueous Layer .[2][3][4] Discard the Organic Layer (contains the nitrile).[4]

  • Recovery:

    • Cool the aqueous layer to 0°C.[2][3]

    • Basify with 6M NaOH or saturated NaHCO₃ until pH > 10.[2][3][4]

    • Extract the now-neutral product back into DCM or EtOAc.[2][3][4]

    • Dry (Na₂SO₄) and concentrate.[2][3][4]

Protocol: If Your Product is an Acid[2][5]
  • Dissolution: Dissolve crude in Diethyl Ether or EtOAc.

  • Extraction: Extract with 1M NaOH or Sat. NaHCO₃ (3 x 20 mL).

    • Chemistry: Product becomes

      
       (water soluble).[2][1][3][4]
      
    • Impurity: 2-Methoxybenzonitrile remains neutral (organic soluble).[2][1][3][4]

  • Separation: Keep the Aqueous Layer .[2][3][4] Discard the Organic Layer.[2][3]

  • Recovery: Acidify aqueous layer with HCl to pH < 2 and extract product into organic solvent.

Method B: Flash Chromatography (The Universal Standard)

Best For: Neutral products that cannot be extracted chemically.[2][3][4] Challenge: 2-Methoxybenzonitrile is moderately polar (due to the nitrile and methoxy groups) and may co-elute with products of similar polarity.[2][1][3][4]

Retention Profile (TLC)
  • Stationary Phase: Silica Gel 60.[2][1][3][4]

  • Visualization: UV Active (254 nm) . The benzonitrile moiety absorbs strongly.[2][3][4]

  • Typical Rf: ~0.4 in 20% EtOAc/Hexane.[2][1][3][4]

    • Note: It is generally less polar than alcohols, amides, and primary amines.[3][4]

    • Note: It is more polar than simple hydrocarbons or ethers.[2][1][3][4]

Troubleshooting Co-elution

If the impurity co-elutes with your product on Silica (Normal Phase), switch to Reverse Phase (C18) .[2][3][4]

  • Logic: The methoxy group makes the impurity relatively hydrophobic.[2][3] On C18, it often retains differently than on Silica, breaking the co-elution.[4]

  • Solvent System: Water/Acetonitrile or Water/Methanol gradient.[2][1][3][4]

Method C: High-Vacuum Distillation (Kugelrohr)

Best For: Thermally stable products with a boiling point significantly different (>30°C difference) from the impurity.[2][3][4]

Technical Specs
  • Impurity Boiling Point: ~135°C at 12 mmHg.[2][1][3][4][5]

  • Requirement: You need a vacuum pump capable of <1 mmHg to lower the temperature requirement to safe levels.[2][3]

  • Setup: Kugelrohr or Short-path distillation.

Protocol
  • Place crude oil in the source bulb.[2][3][4]

  • Apply high vacuum (<0.5 mmHg).[2][3][4]

  • Slowly ramp temperature.[2][3][4]

    • At 0.5 mmHg, 2-methoxybenzonitrile will distill over at approximately 60-80°C .[2][1][3][4]

  • If your product is non-volatile (e.g., MW > 300), the impurity will distill into the receiving bulb, leaving the pure product in the source bulb.[4]

Method D: Recrystallization (Solubility Differential)

Best For: Solid products with high melting points (>80°C).[2][3][4] Mechanism: 2-Methoxybenzonitrile melts at ~24°C. It acts as a "solute" that refuses to crystallize in most solvents at room temperature.[2][1][3][4]

Protocol
  • Solvent Choice: Choose a solvent where the nitrile is highly soluble (e.g., cold Methanol, Ethanol, or Hexane/Ether mix).[4]

  • Process:

    • Dissolve crude mixture in the minimum amount of hot solvent.[2][3]

    • Cool slowly to room temperature, then to 0°C.

    • The 2-methoxybenzonitrile should remain in the mother liquor (supernatant) due to its low melting point and high solubility.[2][3][4]

    • Filter the solid product.[2][3][6] Wash the cake with cold, non-polar solvent (e.g., Pentane) to wash away residual oily nitrile.[4]

Frequently Asked Questions (FAQ)

Q: Can I use chemical scavengers (like polymer-supported reagents)? A: Generally, no .[2][1][3][4] The nitrile group is not reactive enough for standard scavengers (like aldehydes are with amines).[2][3][4] Reducing the nitrile to an amine to scavenge it is risky as it requires strong reducing agents (LiAlH₄) that might destroy your product.[2][3][4]

Q: The impurity smells like almonds/chemical sweetness. Is it safe to rotovap? A: It has a distinct odor.[2][3][4] While you can rotovap solvents off it, you cannot rotovap the impurity out using a standard water aspirator or diaphragm pump (vacuum is insufficient).[3][4] You must use an oil pump or Kugelrohr.[2][3][4] Safety Warning: It is toxic if inhaled.[2][1][3][4][7][8][9] Always vent vacuum pumps into a fume hood.[2][3][4]

Q: My product is an oil and co-elutes on TLC. What now? A: Run a 2D TLC .

  • Spot mixture.[2][1][3][4] Run in 20% EtOAc/Hexane.[2][3][4]

  • Rotate plate 90°.[2][3][4] Run in 5% MeOH/DCM.[2][3][4]

  • If separation occurs in the second dimension, change your column solvent system to DCM/MeOH.[3][4] If they still track together, you must use Method A (Derivatization) or Method C (Distillation).[2][4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81086, 2-Methoxybenzonitrile.[2][1][3][4] Retrieved from [Link][2][4]

  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.[2][3][4] (General reference for nitrile purification and acid/base workup protocols).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4][10] Rapid chromatographic techniques for preparative separations with moderate resolution.[2][3][4][10] Journal of Organic Chemistry, 43(14), 2923–2925.[4][10] (Basis for Flash Chromatography parameters).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-(2-Methoxyphenyl)-2-methylbutan-1-one: A Comparative NMR Analysis Guide

Executive Summary & Strategic Importance In the development of aryl ketone scaffolds for medicinal chemistry, 1-(2-Methoxyphenyl)-2-methylbutan-1-one represents a challenging structural target.[1] Its synthesis—typically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of aryl ketone scaffolds for medicinal chemistry, 1-(2-Methoxyphenyl)-2-methylbutan-1-one represents a challenging structural target.[1] Its synthesis—typically via Friedel-Crafts acylation or Grignard addition—often yields regioisomeric mixtures, most notably the para-substituted isomer.[1]

This guide provides a definitive 1H NMR analysis of the target compound, contrasting it with its primary structural "alternative," the para-isomer (1-(4-methoxyphenyl)-2-methylbutan-1-one).[1] Unlike standard spectral lists, this document focuses on diagnostic signal resolution —specifically the differentiation of aromatic substitution patterns and the observation of diastereotopic protons induced by the side-chain chiral center.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, the following protocol is designed as a self-validating system. If the integration ratios deviate from the 4:3:1:2:3 pattern, the sample is flagged for re-purification.

Standard Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Transients (Scans): 16 (minimum) to ensure clear observation of side-chain splitting.

Detailed Spectral Analysis (The Target)

The Molecule

The structure features an ortho-methoxy substituted benzene ring coupled to a 2-methylbutan-1-one tail.[1]

  • Key Feature 1: The Carbonyl (

    
    ) is ortho to the Methoxy (
    
    
    
    ).
  • Key Feature 2: The C2 position in the aliphatic chain is a chiral center .

Assignment & Causality
RegionShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic/Structural Causality
Aromatic 7.35 – 7.45dd / m2HH-4, H-6H-6 is deshielded by the anisotropic cone of the adjacent carbonyl group.[1]
Aromatic 6.90 – 7.00dd / m2HH-3, H-5H-3 is shielded by the electron-donating resonance of the ortho-methoxy group.[1]
Methoxy 3.85 – 3.89Singlet3H

Characteristic sharp singlet; diagnostic for methoxy presence.[1]
Aliphatic 3.35 – 3.45Sextet1HH-2' (Methine)Deshielded by

-carbonyl position.[1] Splits into sextet due to coupling with

and

.
Aliphatic 1.65 – 1.85Multiplet 2HH-3' (Methylene)Critical: These protons are diastereotopic due to the adjacent chiral center at C2.[1] They are chemically non-equivalent.[1][2][3][4]
Aliphatic 1.15Doublet3HC2'-

Coupled to the single methine proton (H-2').[1]
Aliphatic 0.90Triplet3HH-4' (Terminal)Standard terminal methyl triplet.[1]
The "Senior Scientist" Insight: Diastereotopicity

A common error in automated analysis is misidentifying the C3 methylene signal (~1.7 ppm) as a simple quartet. Because C2 is a chiral center (creating an asymmetric environment), the two protons on C3 are diastereotopic .[3][5] They are magnetically non-equivalent and often appear as complex multiplets (


 or 

systems) rather than a clean quartet.[1] Observation of this complexity validates the integrity of the chiral backbone.

Comparative Analysis: Target vs. Alternatives

The primary "alternative" encountered in synthesis is the para-isomer. Distinguishing these two is critical for batch release.

Comparative Data Table
FeatureTarget (Ortho-Isomer) Alternative (Para-Isomer) Diagnostic Conclusion
Aromatic Symmetry Asymmetric (ABCD) Symmetric (AA'BB') Ortho yields 4 distinct environments (or 2 sets of complex multiplets).[1] Para yields 2 distinct "roofed" doublets.[1]
Aromatic Shifts Range: 6.9 – 7.5 ppmRange: 6.9 (d) & 7.9 (d) ppmThe Para isomer shows a much wider gap. The protons ortho to Carbonyl are pushed to ~7.9 ppm (strongly deshielded).
Methoxy Shift ~3.85 ppm~3.87 ppmNegligible difference; not diagnostic.[1]
Side Chain IdenticalIdenticalCannot be used to distinguish regioisomers.[1]
Visualizing the Logic Flow

The following diagram illustrates the decision process for validating the compound against its isomer.

NMR_Analysis Start Crude Product 1H NMR Check_MeO Check 3.8-3.9 ppm (Methoxy Singlet) Start->Check_MeO Check_Arom Analyze Aromatic Region (6.8 - 8.0 ppm) Check_MeO->Check_Arom Sym_Check Symmetry Pattern Check Check_Arom->Sym_Check Para_Res Two Doublets (AA'BB') Shift > 7.8 ppm present Sym_Check->Para_Res Symmetric Ortho_Res Complex Multiplets (ABCD) All signals < 7.5 ppm Sym_Check->Ortho_Res Asymmetric Result_Para IDENTIFIED: Para-Isomer (Impurity/Alternative) Para_Res->Result_Para Result_Ortho IDENTIFIED: Target (Ortho-Isomer) Ortho_Res->Result_Ortho

Figure 1: Logic Decision Tree for distinguishing the target (Ortho) from the common Para-isomer impurity.

Synthesis & Pathway Validation

To understand why these spectra appear as they do, we must visualize the chemical environment. The synthesis pathway dictates the impurities.

Synthesis_Pathway Anisole Anisole (Methoxybenzene) Transition Friedel-Crafts Acylation Anisole->Transition Reagent 2-Methylbutyryl Chloride + AlCl3 Reagent->Transition Para Para-Isomer (Major Product usually) Symmetric NMR Transition->Para Steric Favorability Ortho Ortho-Isomer (Target) Asymmetric NMR Transition->Ortho Chelation Control

Figure 2: Synthetic divergence showing the origin of the Para-isomer alternative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift increments).

  • PubChem. (2025).[1] 1-(2-Methoxyphenyl)butan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. (2024).[1] Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison. (Source for diastereotopic proton theory).[4][5]

  • SDBS. (2024).[1] Spectral Database for Organic Compounds. AIST. (Reference for general 2-methoxy-acetophenone aromatic patterns).

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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